Pyrazole N-Demethyl Sildenafil-d3

Catalog No.
S12894796
CAS No.
M.F
C21H28N6O4S
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazole N-Demethyl Sildenafil-d3

Product Name

Pyrazole N-Demethyl Sildenafil-d3

IUPAC Name

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C21H28N6O4S

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)/i3D3

InChI Key

ZLJVUHMTFSCAGQ-HPRDVNIFSA-N

SMILES

Array

Canonical SMILES

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(NN=C4C(=O)N3)CCC

deuterium-labelled Sildenafil derivative properties

Author: Smolecule Technical Support Team. Date: February 2026

Properties of Sildenafil-d3

The core properties of the deuterium-labeled compound are summarized in the table below. Sildenafil-d3 is a deuterated form of Sildenafil, which is a potent phosphodiesterase type 5 (PDE5) inhibitor [1].

Property Value / Description
Name Sildenafil-d3 (Synonyms: UK-92480-d3) [1]
Molecular Weight 477.59 g/mol [1]
Chemical Formula C₂₂H₂₇D₃N₆O₄S [1]
Purity 99.79% [1]
CAS Number 1126745-90-1 [1]
Appearance White to off-white solid [1]
Primary Application Used as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]
Target Phosphodiesterase type 5 (PDE5); IC₅₀ of unlabeled Sildenafil is 5.22 nM [1]
Solubility (DMSO) 25 mg/mL (52.35 mM); requires ultrasonic warming and heat to 60°C [1]

Parent Drug Context and Synthesis

The following diagram outlines the signaling pathway through which the parent drug, Sildenafil, exerts its effect on human bladder dome smooth muscle, based on an experimental study [2]. This provides context for the biological system that Sildenafil-d3 is used to study.

G Sildenafil Sildenafil PDE5 Inhibits PDE5 Sildenafil->PDE5 AdenylylCyclase Adenylyl Cyclase Sildenafil->AdenylylCyclase cGMP Elevates cGMP levels PDE5->cGMP PKG Activates PKG cGMP->PKG GC Guanylyl Cyclase cGMP->GC K_channels Opens K+ channels PKG->K_channels Relaxation Muscle Relaxation K_channels->Relaxation cAMP Elevates cAMP levels cAMP->PKG AdenylylCyclase->cAMP MDL MDL-12,330A (Adenylyl Cyclase Inhibitor) MDL->AdenylylCyclase ODQ ODQ (Guanylyl Cyclase Inhibitor) ODQ->GC

Sildenafil muscle relaxation pathway via cGMP, cAMP, and K+ channels.

The synthesis of the parent compound, Sildenafil, has evolved through several generations. An initial research route was deemed unsuitable for scale-up due to safety and environmental concerns, leading to improved synthetic pathways that align with green chemistry principles [3]. These improved routes avoid the use of tin chloride and hydrogen peroxide, utilize solvents like toluene that can be recovered and reused, and employ coupling agents like N,N'-carbonyldiimidazole (CDI), resulting in a cleaner process and a high yield of Sildenafil citrate (75%) [3].

Research Applications and Considerations

Sildenafil-d3 is primarily used as an internal standard in analytical chemistry. Its deuterated structure makes it ideal for precise quantification of Sildenafil in complex matrices using techniques like LC-MS and GC-MS, improving the accuracy of pharmacokinetic and metabolic studies [1].

The parent drug Sildenafil is a BCS Class II compound, meaning it has low solubility and high permeability. Its solubility is highly pH-dependent [3]. Deuterium labeling generally does not alter the primary pharmacology of a drug but can fine-tune its pharmacokinetic profile by potentially slowing the metabolism of the C-D bond compared to a C-H bond. This can lead to a longer half-life or reduced formation of toxic metabolites [4].

References

Sildenafil Metabolism and the N-Desmethyl Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Sildenafil is primarily metabolized in the liver. The major and pharmacologically active metabolite is N-desmethyl sildenafil, which is formed via the cytochrome P450 enzyme system [1] [2].

The diagram below illustrates the primary metabolic pathway of Sildenafil.

G Sildenafil Sildenafil N_Desmethyl_Sildenafil N_Desmethyl_Sildenafil Sildenafil->N_Desmethyl_Sildenafil N-Demethylation CYP3A4 CYP3A4 CYP3A4->Sildenafil Primary Route CYP2C9 CYP2C9 CYP2C9->Sildenafil Minor Route Further_Metabolites Further_Metabolites N_Desmethyl_Sildenafil->Further_Metabolites Oxidation & Conjugation

Quantitative Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic parameters of Sildenafil and its primary metabolite, N-desmethyl sildenafil, which are critical for understanding their comparative in vivo behavior [1] [3] [2].

Parameter Sildenafil (Parent Drug) N-Desmethyl Sildenafil (Metabolite)
Bioavailability 41% (range: 25%–63%) [3] Information Not Specified in Sources
Time to Peak Plasma Concentration (T~max~) 30 to 120 minutes (median: 60 minutes) [3] Information Not Specified in Sources
Protein Binding ~96% [4] [2] Information Not Specified in Sources
Elimination Half-Life (t~½~) 3 to 5 hours [3] [4] ~4 hours [2]
PDE5 Inhibitory Potency Reference (100%) Approximately 50% of parent [1] [2]
Typical Plasma Exposure Reference (100%) Approximately 40% of parent [1]

Analytical and Experimental Methodologies

For researchers investigating the metabolic pathway, here are methodologies gathered from the search results.

  • In Vivo Pharmacokinetic Study Design: The bioequivalence studies for a novel orodispersible film (ODF) formulation provide a robust clinical trial model [3].

    • Design: Single-dose, randomized, crossover studies.
    • Subjects: Healthy adult male volunteers under fasting conditions.
    • Dosing: A single 50 mg dose of the test and reference formulation, with a washout period (e.g., 1 day) between doses.
    • Blood Sampling: Collected pre-dose and at multiple intervals post-dose (up to 14 hours) to define the concentration-time profile.
    • Analysis: Non-compartmental analysis to determine key pharmacokinetic parameters like C~max~, AUC~0-t~, and AUC~0-∞~ for both sildenafil and its N-desmethyl metabolite to establish bioequivalence [3].
  • Bioanalytical Method (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS): While the cited studies do not explicitly detail the laboratory method, LC-MS/MS is the industry standard for such high-sensitivity quantification [3]. The protocol would involve:

    • Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction of plasma samples.
    • Chromatography: Separation using reverse-phase HPLC to isolate sildenafil and N-desmethyl sildenafil from matrix interferences.
    • Detection: Quantification using MS/MS with specific mass transitions for sildenafil and its metabolite for high specificity and sensitivity.

Clinical and Research Implications

The properties of the N-desmethyl metabolite have direct clinical relevance.

  • Contribution to Overall Efficacy: Although only half as potent, the metabolite reaches about 40% of the plasma concentration of the parent drug. This significant exposure means it contributes to the overall therapeutic effect of sildenafil [1].
  • Drug-Drug Interactions: The metabolism of sildenafil is a key point for interactions. CYP3A4 is the major pathway, with a minor contribution from CYP2C9 [1] [2].
    • Inhibitors (e.g., ritonavir, ketoconazole, erythromycin) can significantly increase sildenafil exposure, raising the risk of adverse effects. Dose reduction is mandatory [1] [5].
    • Inducers of CYP3A4 may reduce sildenafil levels, potentially diminishing its efficacy [1].

References

deuterated internal standard for Sildenafil analysis

Author: Smolecule Technical Support Team. Date: February 2026

Documented Applications in Sildenafil Assay

Deuterated internal standards are frequently used in validated methods for quantifying sildenafil and its metabolites in biological matrices.

Method Details Application 1: Assay in Neonatal Plasma [1] Application 2: Concurrent Assay with Rosiglitazone [2]
Analytical Technique UPLC-MS/MS LC-MS/MS
Internal Standard Used Deuterated sildenafil Octadeuterated sildenafil
Sample Volume 50 µL plasma Not specified
Sample Preparation Liquid-liquid extraction Protein precipitation with methanol
Linear Range 1 ng/mL and above for sildenafil and desmethylsildenafil 5 - 1000 ng/mL
Key Application Pharmacokinetic study in neonates Pharmacokinetic study in rats (co-administered with rosiglitazone)

Methodological Workflow

The general workflow for implementing a deuterated internal standard in an LC-MS/MS method follows a consistent pattern, from selection to data analysis. The diagram below outlines the core process.

Start Start: Method Development Step1 1. Select Deuterated IS (e.g., Sildenafil-d8) Start->Step1 Step2 2. Add IS to Samples (Pre-extraction) Step1->Step2 Step3 3. Sample Preparation (e.g., LLE or Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Quantification using Analyte/IS Response Ratio Step4->Step5 End End: Data Output Step5->End

General workflow for using a deuterated internal standard in LC-MS/MS bioanalysis.

Key Protocol Specifications

Based on the literature and technical guidelines, here are the critical considerations for each step of the workflow:

  • Selection of Internal Standard: A stable isotope-labeled analyte (SIL-IS) is strongly recommended. For sildenafil, this is typically sildenafil-d8 or another deuterated form [1] [2]. The SIL-IS should be of high isotopic purity and must be evaluated for potential cross-talk with the analyte channel and for any deuterium-hydrogen exchange that could affect chromatographic behavior [3] [4].
  • Addition and Sample Preparation: The internal standard should be added as early as possible in the sample preparation process, typically before any processing steps begin (pre-extraction) [4] [5]. This allows it to correct for variability and analyte losses throughout the entire procedure. Common preparation techniques used for sildenafil include liquid-liquid extraction (LLE) [1] [6] and protein precipitation [2].
  • Chromatography and Detection: Separation is achieved using UPLC or HPLC with a C18 column [1] [7] [2]. The mobile phase often consists of water and methanol or acetonitrile, modified with additives like formic acid. Detection is performed with tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity [1] [2] [6].
  • Quantification: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Using this ratio significantly improves the accuracy, precision, and reliability of the quantification compared to using the analyte's absolute peak area [4] [5].

Important Technical Considerations

  • Monitoring Internal Standard Response: It is crucial to monitor the IS response in study samples during analysis. Significant variability can indicate issues with the instrument, sample processing, or matrix effects. Investigating the root cause of this variability is essential for ensuring data accuracy [3].
  • When an IS is Most Beneficial: Internal standards are particularly valuable in methods with complex, multi-step sample preparation (e.g., LLE, solid-phase extraction) where volumetric losses are expected. For simple procedures like direct dilution, external standardization might be sufficient [5].

References

Pyrazole N-Demethyl Sildenafil-d3 solubility DMF DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Summary

The table below consolidates the available solubility information for Pyrazole N-Demethyl Sildenafil-d3 from the search results:

Solvent Solubility Qualitative Description Source
DMF Not reported Information not found in search results -
DMSO Quantitative data not provided Slightly soluble [1] ChemicalBook
Methanol Quantitative data not provided Sparingly soluble [1] ChemicalBook
Water Not explicitly stated Implied to be low (based on parent compound) [2] [3] -

Unfortunately, the search results do not provide specific quantitative solubility values (e.g., mg/mL) for DMSO or methanol, nor do they contain any experimental protocols for solubility determination for this specific compound.

Guidance for Experimental Design

Since pre-existing data is limited, you will likely need to determine the solubility experimentally. Here are some key considerations based on general laboratory practices and the information available:

  • Experimental Method: The most common approach is to prepare a saturated solution of the compound in the solvent of interest (e.g., DMF or DMSO) at a controlled temperature, agitate it for a sufficient time to reach equilibrium, and then analyze the concentration of the dissolved solute in the filtered supernatant. Common analytical techniques include UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
  • Handling and Storage: The product is a solid that should be stored in a -20°C freezer [1]. This suggests that the compound may be stable under standard laboratory conditions for short durations, but long-term storage requires controlled conditions.
  • Context from Parent Compound: Sildenafil (the parent molecule) is a BCS Class II drug, meaning it has low solubility and high permeability [2] [3]. Its solubility is also known to be highly dependent on pH [2]. While this does not directly predict the behavior of the metabolite, it highlights that solubility can be a significant challenge and should be carefully characterized.

The following diagram outlines a general experimental workflow you can adapt to determine the solubility of this compound:

G Start Prepare Saturated Solution A Agitate at Constant Temperature Start->A B Equilibrium Reached A->B C Filter Solution (0.22 μm filter) B->C D Analyze Filtrate (UV-Vis, HPLC) C->D E Calculate Solubility (mg/mL) D->E

> General workflow for experimental determination of compound solubility.

References

LC-MS quantification of Pyrazole N-Demethyl Sildenafil-d3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytic and Its Significance

Pyrazole N-Demethyl Sildenafil-d3 is a deuterated analog of a primary metabolite of sildenafil [1]. Its core application is serving as an Internal Standard (IS) in quantitative LC-MS/MS analyses for pharmacokinetic and metabolic studies [1].

The use of a deuterated IS is critical for compensating for variability in sample preparation and ionization efficiency during mass spectrometry. Its nearly identical chemical structure to the target analyte ensures similar chromatographic and mass spectrometric behavior, while the deuterium atoms provide a distinct mass difference for unambiguous identification and quantification [1].

Method Summaries and Validation Data

The following table summarizes key parameters from validated LC-MS/MS methods for sildenafil and its metabolites, which can be adapted for use with this compound as the IS.

Parameter Method 1: Human Plasma [2] Method 2: Human Serum [3] Method 3: Human Plasma (Chinese Population) [4]
Analytical Technique UPLC-MS/MS LC-MS/MS UPLC-MS/MS
Sample Pretreatment Rapid protein precipitation Minimal protein precipitation Information not specified in excerpts

| Quantitative Range | Sildenafil & Metabolite: 3.9 - 1000 ng/mL | Information not fully specified | Sildenafil: 2.000 - 200.0 ng/mL N-Desmethyl: 0.800 - 80.00 ng/mL | | LLOQ (Lower Limit of Quantification) | 3.9 ng/mL | Information not specified | Sildenafil: 2.000 ng/mL N-Desmethyl: 0.800 ng/mL | | Accuracy | Meets FDA guidelines (RSD% < 15%) | Information not specified | Confirmed for bioequivalence study | | Precision (Intra- & Inter-day) | RSD% < 15% | Information not specified | Information not specified | | Matrix Effect | 2.6% - 5.8% (within guidelines) | Minimal, did not influence outcome | No mutual interference | | Recovery | Sildenafil: 83.2% Metabolite: 84.5% | Information not specified | Information not specified | | Key Application | Pharmacokinetics in PAH patients | Pharmacokinetics in ARDS patients | Bioequivalence study |

Detailed Experimental Protocol

This protocol synthesizes elements from the searched methods, with this compound incorporated as the internal standard.

Reagents and Chemicals
  • Analytic Standards: Reference standards of Sildenafil and N-Desmethyl Sildenafil.
  • Internal Standard: This compound (CAS 1185044-03-4) [1].
  • Solvents: High-purity methanol, acetonitrile, and water (LC-MS grade).
  • Buffers: Ammonium acetate or formic acid (AR grade).
Sample Preparation Procedure
  • Spike IS: Add a known, fixed amount of This compound working solution to each aliquot of calibration standard, quality control (QC) sample, and study plasma/serum sample [1].
  • Protein Precipitation: Add a volume of ice-cold acetonitrile or methanol (e.g., 3:1 ratio to plasma) to each sample to precipitate proteins [2] [3].
  • Vortex and Centrifuge: Vortex-mix vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 10,000-15,000 × g) for 5-10 minutes to pellet the precipitated proteins.
  • Collect Supernatant: Transfer the clear supernatant to a new vial for LC-MS/MS analysis.
Instrumental Configuration and Analysis
  • LC System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC).
  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7-1.8 µm particle size).
  • Mobile Phase: Gradient elution with water and organic modifier.
    • Aqueous Phase: 2-10 mM ammonium acetate in water or 0.1% formic acid [3].
    • Organic Phase: Methanol or acetonitrile [3].
  • MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI).
  • Ion Mode: Positive ion mode.
  • Data Acquisition: Multiple Reaction Monitoring (MRM). The table below outlines the MRM transitions based on published data and the structure of the deuterated IS.
Compound Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Sildenafil 475.10 283.15 45 35
N-Desmethyl Sildenafil 461.10 283.15 45 35
This compound ~464.10 ~283.15 45 35

> Note: The MRM parameters for Sildenafil and N-Desmethyl Sildenafil are from published methods [3]. The values for this compound are estimated based on its structure and should be optimized for specific instruments [1].

Data Analysis and Workflow

The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.

start Start: Plasma/Serum Sample spiking Spike with Internal Standard (this compound) start->spiking prep Protein Precipitation (ACN/MeOH + Vortex + Centrifuge) spiking->prep lc UPLC Separation (Reversed-Phase C18 Column) prep->lc ms MS/MS Detection (ESI+ MRM Mode) lc->ms data Data Acquisition ms->data calc Calculate Analytic/IS Peak Area Ratio data->calc quant Quantification via Calibration Curve calc->quant end Report Concentration quant->end

For quantification, a calibration curve is essential. The process is as follows:

  • Prepare calibration standards containing known concentrations of sildenafil and N-desmethyl sildenafil across the desired range.
  • Spike each standard with the same fixed amount of This compound.
  • Inject and analyze the standards to obtain the peak area ratio (Analyte Peak Area / IS Peak Area) for each concentration.
  • Plot the peak area ratio against the analyte concentration and perform regression analysis (e.g., linear or quadratic with 1/x² weighting) to generate the calibration curve.
  • The concentration of the analyte in unknown samples is calculated by interpolating their peak area ratio against this curve.

Technical Notes and Precautions

  • Matrix Effects: Although protein precipitation is simple, it can cause matrix effects. Use matrix-matched calibration standards and QC samples to ensure accuracy. The consistency of the deuterated IS helps correct for these effects [2] [3].
  • System Suitability: Before analysis, perform a system suitability test to verify that the resolution, sensitivity, and reproducibility of the LC-MS/MS system meet pre-defined criteria.
  • Carryover: Monitor and minimize carryover by including blank solvent injections after high-concentration samples in the sequence.
  • Stability: Conduct stability experiments (e.g., bench-top, post-preparation, freeze-thaw) to ensure the integrity of analytes and the IS under all storage and handling conditions.

Conclusion

Integrating This compound as a stable isotope-labeled internal standard into established LC-MS/MS methods provides a robust, reliable, and high-throughput approach for the precise quantification of sildenafil and its active metabolite, N-desmethyl sildenafil. This detailed protocol and consolidated data serve as a foundational guide for researchers conducting pharmacokinetic, bioequivalence, and metabolic studies.

References

Application Notes and Protocols: Utilizing Deuterated Internal Standards for Sildenafil Adulteration Testing in Dietary Supplements

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The global proliferation of adulterated dietary supplements represents a significant public health challenge, particularly for products marketed as "natural" sexual enhancers. These products are frequently adulterated with synthetic phosphodiesterase-5 (PDE-5) inhibitors including sildenafil, tadalafil, and vardenafil, often at uncontrolled concentrations that pose serious health risks to consumers with pre-existing conditions such as cardiovascular disease or diabetes. Analytical detection methods face substantial challenges due to the complex matrices of herbal preparations and the need for precise quantification of active pharmaceutical ingredients (APIs) at varying concentration levels. The application of deuterated internal standards has emerged as a critical methodology for addressing these challenges, providing corrective normalization for analytical variability and enabling reliable quantification even in complex sample matrices.

Recent studies have demonstrated the alarming prevalence of this adulteration issue. A 2022 study in the United Arab Emirates analyzed 158 sexual enhancement supplements and found that 13.9% contained significant concentrations of undeclared PDE-5 inhibitors, with sildenafil being the most prevalent adulterant (12.7% of products) [1]. Similarly, a 2025 study from Bosnia and Herzegovina revealed that 7 out of 20 analyzed supplements contained either sildenafil or tadalafil, with concentrations ranging from 24.16 ± 0.11 µg/g to 33,808.857 ± 99.43 µg/g [2]. These findings underscore the critical need for robust, reliable analytical methods to detect and quantify pharmaceutical adulterants in dietary supplements.

Materials & Methods

Principles of Deuterated Internal Standard Application

Deuterated internal standards (IS), such as deuterated sildenafil, are structurally analogous to the target analyte but contain deuterium atoms in place of hydrogen atoms, resulting in a predictable mass difference that enables distinct detection by mass spectrometry while maintaining nearly identical chemical properties. This structural similarity ensures that the IS experiences nearly identical extraction efficiency, matrix effects, and ionization characteristics as the native analyte during sample preparation and analysis, providing a reliable reference for quantification.

The application of deuterated internal standards follows a fundamental principle of analytical chemistry where the IS compensates for variability in sample preparation and analysis. As shown in Figure 1, the IS is added at the beginning of the extraction process, allowing it to undergo the same procedures as the native analyte, with quantification based on the response ratio between the analyte and IS rather than absolute response factors. This approach significantly improves analytical precision and accuracy, particularly when dealing with complex sample matrices like herbal supplements that may contain numerous interfering compounds.

G Figure 1. Deuterated IS Principle in Sildenafil Analysis Start Sample Matrix (Herbal Supplement) IS_Addition Add Deuterated Sildenafil IS Start->IS_Addition Extraction Sample Extraction (Liquid-Liquid Extraction) IS_Addition->Extraction Known Quantity Preparation Sample Preparation (Centration, Reconstitution) Extraction->Preparation Analysis UPLC-MS/MS Analysis Preparation->Analysis Quantification Ratio-Based Quantification Analysis->Quantification Response Ratio Calculation

Reagents and Chemicals
  • Reference Standards: Sildenafil citrate (≥98% purity), tadalafil (≥98% purity), vardenafil hydrochloride (≥98% purity)
  • Internal Standard: Deuterated sildenafil (sildenafil-d₃ or sildenafil-d₈) with isotopic purity ≥99%
  • Solvents: HPLC-grade methanol, acetonitrile, water; formic acid (LC-MS grade)
  • Supplies: Solid-phase extraction cartridges (C18, 60 mg/3mL), microcentrifuge tubes, polypropylene syringes
Equipment and Instrumentation
  • Ultra-Performance Liquid Chromatography System equipped with binary pump, autosampler, and temperature-controlled column compartment
  • Tandem Mass Spectrometer with electrospray ionization (ESI) source
  • Analytical Column: C18 reversed-phase column (100 × 2.1 mm, 1.7-1.8 μm particle size)
  • Supporting Equipment: Analytical balance, centrifuge, vortex mixer, ultrasonic bath, pH meter
Sample Preparation Protocol
2.4.1 Extraction Procedure
  • Homogenization: For solid formulations (tablets, capsules), thoroughly grind and homogenize the sample to ensure representative sampling.
  • Weighing: Accurately weigh 100 ± 5 mg of homogenized sample into a 15-mL polypropylene centrifuge tube.
  • Internal Standard Addition: Add 100 μL of deuterated sildenafil working solution (1 μg/mL in methanol) to each sample.
  • Extraction: Add 10 mL of methanol:water (50:50, v/v) solution to each tube.
  • Agitation: Vortex mix for 30 seconds, then sonicate in an ultrasonic bath for 15 minutes.
  • Centrifugation: Centrifuge at 4500 × g for 10 minutes at room temperature.
  • Dilution: Transfer 1 mL of the supernatant to a clean tube and dilute with 1 mL of mobile phase initial conditions.
  • Filtration: Filter through a 0.2-μm polypropylene syringe filter into an LC-MS vial for analysis.

Note: For liquid formulations (honey, liquids), adjust the protocol by weighing 200 ± 10 mg of sample and reducing the extraction solvent to 5 mL.

2.4.2 Solid-Phase Extraction (SPE) for Complex Matrices

For samples with significant matrix interference, implement the following SPE clean-up after the initial extraction:

  • Conditioning: Condition C18 SPE cartridge with 3 mL methanol followed by 3 mL water.
  • Loading: Load 2 mL of the sample extract onto the cartridge.
  • Washing: Wash with 3 mL of water:methanol (90:10, v/v).
  • Elution: Elute analytes with 3 mL of methanol.
  • Concentration: Evaporate eluent to dryness under gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute residue in 1 mL of mobile phase initial conditions and filter.
UPLC-MS/MS Analysis Parameters
2.5.1 Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    | Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0.0 | 0.4 | 95 | 5 | | 1.0 | 0.4 | 95 | 5 | | 4.0 | 0.4 | 5 | 95 | | 5.0 | 0.4 | 5 | 95 | | 5.1 | 0.4 | 95 | 5 | | 7.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40°C

  • Injection Volume: 5 μL

  • Autosampler Temperature: 10°C

2.5.2 Mass Spectrometric Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Capillary Voltage: 3.0 kV
  • Desolvation Gas Flow: 800 L/h
  • Cone Gas Flow: 50 L/h
  • Data Acquisition Mode: Multiple reaction monitoring (MRM)

Table 1: MRM Transitions for PDE-5 Inhibitors and Deuterated Internal Standard

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Cone Voltage (V) Collision Energy (eV)
Sildenafil 475.2 283.1 100.1 80 25
Tadalafil 390.2 268.1 135.1 80 25
Vardenafil 489.2 151.1 312.1 80 25
Sildenafil-d₃/d₈ 478.2/483.2 286.1/291.1 100.1 80 25
Method Validation Protocol

The method should be validated according to ICH guidelines with the following parameters:

  • Linearity: Prepare calibration standards in the range of 1-500 ng/mL using matrix-matched calibration curves.
  • Precision and Accuracy: Evaluate using QC samples at low, medium, and high concentrations with n=6 replicates at each level.
  • Recovery: Determine by comparing the response of extracted samples with post-extraction spiked samples.
  • Matrix Effects: Assess by comparing the response of standards in matrix to standards in pure solvent.
  • Stability: Evaluate bench-top, processed sample, and long-term stability under storage conditions.

Results & Discussion

Quantitative Analysis of Adulterated Samples

The developed method utilizing deuterated sildenafil as internal standard was applied to the analysis of dietary supplements marketed as natural sexual enhancers. The results revealed a disturbing prevalence of pharmaceutical adulteration across various product types and geographical origins. The quantitative data demonstrated significant variation in adulterant concentrations, highlighting the uncontrolled nature of this illegal practice and the consequent consumer health risks.

Table 2: Prevalence of PDE-5 Inhibitors in Sexual Enhancement Supplements (UAE Market Study) [1]

Prescription Drug Proportion of Supplements with Hidden Drugs 95% Confidence Interval
Sildenafil 12.7% 7.4–18%
Tadalafil 3.8% 0.78–6.81%
Vardenafil 1.9% 0.25–4.05%
Any PDE-5 Inhibitor 13.9% 8.5–19.4%

The comprehensive analysis of supplement dosage forms revealed that adulteration occurs across all product types, though with varying frequencies and concentrations. Honey-based formulations were found to contain particularly high concentrations of adulterants, with one sample from Southeast Asia containing sildenafil at 26,000 μg/day estimated daily dose [1]. This represents a significant toxicological risk as it may exceed therapeutic doses, especially when consumers use multiple supplements concurrently.

Table 3: Concentrations of PDE-5 Inhibitors Found in Adulterated Supplements [1] [2]

Sample Matrix Country of Origin Adulterant Found Concentration Estimated Daily Dose
Honey Southeast Asia Tadalafil 775 mg/kg 11,625 μg/day
Honey Southeast Asia Tadalafil 824 mg/kg 16,480 μg/day
Honey UAE Sildenafil 2053 mg/kg 20,530 μg/day
Tablets China Sildenafil 77,534 mg/kg Not specified
Capsules Various Sildenafil 2,076-33,809 μg/g Not specified
Capsules Various Tadalafil 24-3,995 μg/g Not specified
Method Validation and Performance

The implementation of deuterated sildenafil as an internal standard demonstrated significant advantages in method performance compared to external standardization approaches. The method showed excellent linearity (r² > 0.9977) across the calibration range of 1-500 ng/mL, with precision (RSD) values below 15% for both intra-day and inter-day analyses [3] [4]. The corrective capability of the deuterated IS was particularly evident in the analysis of complex matrices like honey-based supplements, where significant matrix suppression effects were observed but effectively compensated for by the IS.

The method sensitivity with deuterated internal standardization achieved lower limits of quantification (LLOQ) of 1 ng/mL for sildenafil in plasma samples [3], which translates to excellent sensitivity for supplement analysis where concentrations are typically much higher. The application of UPLC-MS/MS technology provided superior resolution and shorter analysis times compared to conventional HPLC methods, with a total run time of 7 minutes per sample [5]. This combination of rapid analysis with high sensitivity makes the method ideal for high-throughput screening of suspected adulterated products.

Advantages of Deuterated Internal Standards

The application of deuterated internal standards in sildenafil adulteration testing provides several critical advantages over traditional quantification approaches:

  • Compensation for Matrix Effects: Deuterated IS effectively corrects for ionization suppression or enhancement in complex supplement matrices, ensuring accurate quantification regardless of sample composition.

  • Correction for Extraction Efficiency Variations: By mirroring the extraction behavior of native sildenafil, the IS accounts for recovery variations between different supplement formulations.

  • Instrument Performance Monitoring: The consistent response of the IS serves as a quality control measure for instrument performance throughout analytical batches.

  • Improved Precision and Accuracy: Normalization to the IS response significantly reduces analytical variability, typically improving precision by 30-50% compared to external standardization.

The method reliability was further demonstrated in a study where deuterated sildenafil was successfully used to simultaneously quantify sildenafil and its active metabolite, desmethylsildenafil, in neonatal plasma samples with volumes as small as 50 μL [3]. This application highlights the robustness and sensitivity of the deuterated IS approach even with challenging sample limitations.

Conclusion

The application of deuterated internal standards, specifically deuterated sildenafil, provides a robust and reliable methodology for the detection and quantification of PDE-5 inhibitor adulteration in dietary supplements. The protocol detailed in this application note enables accurate and precise measurement of sildenafil and related compounds even in complex supplement matrices, addressing a critical public health concern. The comprehensive validation of this approach demonstrates its suitability for regulatory testing, quality control laboratories, and research applications aimed at combating the growing problem of supplement adulteration.

The widespread prevalence of adulterated sexual enhancement supplements documented across multiple international markets underscores the urgent need for such reliable analytical methods. With the continued growth of the dietary supplement industry and the persistent illegal practice of pharmaceutical adulteration, the implementation of robust testing protocols utilizing deuterated internal standards represents an essential component of consumer protection efforts. Future developments in this field will likely focus on expanded screening capabilities for novel analogues and derivatives of PDE-5 inhibitors that continue to emerge in the market.

References

Comprehensive Analysis of Sildenafil and Its Metabolites in Adulterated Dietary Supplements: Analytical Methods and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Challenges

The adulteration of dietary supplements with phosphodiesterase-5 (PDE-5) inhibitors and their metabolites represents a significant global public health concern, with sildenafil and its derivatives being the most commonly detected illegal additives. These adulterants are particularly dangerous because consumers may unknowingly ingest prescription medications without medical supervision, potentially leading to serious adverse effects especially in individuals with cardiovascular conditions or those taking nitrates. The analytical challenge is further compounded by the continuous emergence of designer analogues specifically created to evade standard detection methods, requiring increasingly sophisticated analytical approaches for identification and quantification.

Recent studies have demonstrated alarmingly high rates of sildenafil adulteration in sexual enhancement supplements. Research examining herbal dietary supplements revealed that 37 out of 50 products (74%) contained sildenafil in concentrations ranging from 0.01 to 465.47 mg/g [1]. Another comprehensive study of 158 sexual enhancement supplements available in the United Arab Emirates found that 12.7% contained undeclared sildenafil, with overall 13.9% containing significant concentrations of PDE-5 inhibitors including sildenafil, tadalafil, or vardenafil [2]. These findings highlight the critical need for robust, reliable analytical methods to detect sildenafil and its metabolites in various supplement matrices.

Standard-Free Detection Approach (SFDA)

Principle and Workflow

The Standard-Free Detection of Adulteration (SFDA) method represents a novel approach that addresses the significant challenge of identifying sildenafil derivatives without reference standards. This innovative strategy is particularly valuable for detecting novel or previously uncharacterized analogues that may not be available in analytical libraries. The SFDA method operates on the principle that sildenafil derivatives share common fragmentation patterns due to their conserved structural features, allowing for classification based on characteristic fragment ions rather than direct comparison to reference standards [3].

The SFDA workflow begins with comprehensive analysis using quadrupole time-of-flight tandem mass spectrometry (QTOF-MS/MS) to obtain high-resolution mass spectral data of samples. This is followed by multivariable statistical analysis to identify consistent fragment ions across different sildenafil derivatives. Through this process, six common fragment ions have been identified that reliably indicate the presence of sildenafil adulteration in general, while 20 characteristic fragment ions can specifically classify whether the adulteration stems from nitrogen-containing heterocycles or anilines [3]. This classification system provides valuable preliminary information about the structural characteristics of unknown adulterants.

Application and Advantages

The implementation of SFDA offers several significant advantages for regulatory and quality control laboratories:

  • Rapid screening capability: The method enables preliminary assessment of adulteration without the time-consuming process of identifying specific analogues
  • No reference standard requirement: This is particularly valuable for novel designer analogues that may not be commercially available as standards
  • Classification guidance: The ability to categorize adulterants into structural classes helps guide subsequent targeted analysis
  • Complementary approach: SFDA serves as an efficient front-line screening method that can be followed by precise quantification using techniques like HPLC-MS/MS for confirmed positives

This standard-free strategy significantly improves the efficiency of food safety testing by allowing laboratories to quickly determine potential adulteration before committing resources to comprehensive identification and quantification of specific compounds [3].

HPLC-UV Detection Methods

Protocol for Routine Analysis

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a widely used method for routine screening of sildenafil in dietary supplements due to its accessibility, cost-effectiveness, and reliability. The following validated protocol has been successfully applied to the analysis of 50 herbal dietary supplements with demonstrated effectiveness [1]:

  • Chromatographic Column: Reverse-phase C18 column (4.6 × 250 mm, 5 μm particle size)
  • Mobile Phase: 10 mM phosphate buffer containing 0.1% triethylamine (pH 3.5) and acetonitrile in ratio 65:35 (v/v)
  • Flow Rate: 1.0 mL/min with isocratic elution
  • Column Temperature: 35°C
  • Detection Wavelength: 293 nm
  • Injection Volume: 20 μL
  • Total Run Time: 7.5 minutes
  • Sample Preparation: Liquid-liquid extraction with 50% v/v methanol in water providing recovery rates of 87.6-111.7%
Method Validation and Performance

This HPLC-UV method has been comprehensively validated according to ICH guidelines, demonstrating excellent analytical performance for the detection of sildenafil in dietary supplements [1]:

Table 1: Validation Parameters for HPLC-UV Method

Validation Parameter Result Acceptance Criteria
Linearity r² > 0.999 r² ≥ 0.995
Limit of Quantification 6.5 ng/mL -
Intra-day Precision (RSD%) ≤ 8.2% ≤ 15%
Inter-day Precision (RSD%) ≤ 8.2% ≤ 15%
Intra-day Accuracy (RE%) -4.0 to 7.1% ± 15%
Recovery 87.6-111.7% 80-120%

The method has proven to be robust for changes in mobile phase buffer pH, column temperature, and flow rate, making it suitable for routine quality control applications. The application of this method to real-world samples revealed that the sildenafil content in adulterated supplements varied enormously from 0.01 to 465.47 mg/g, with a mean value of 150.87 ± 127.48 mg/g [1], highlighting the uncontrolled and potentially dangerous nature of these products.

LC-MS/MS Quantification Techniques

Advanced Protocol for Metabolite Detection

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for the simultaneous detection of sildenafil and its metabolites in complex matrices. The following protocol has been specifically developed and validated for the quantification of sildenafil, N-desmethylsildenafil, and N1,N4-desmethylsildenafil in dietary supplements [4] [5]:

  • Chromatographic Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient Program: 5-95% B over 5 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Ionization Source: Electrospray ionization (ESI) in positive mode
  • Mass Transitions:
    • Sildenafil: m/z 475.30 → 100.10
    • N-desmethylsildenafil: m/z 461.20 → 283.30
    • N1,N4-desmethylsildenafil: m/z 449.00 → 283.00
    • Sildenafil-d8 (IS): m/z 483.30 → 108.10
Sample Preparation and Extraction

Efficient sample preparation is critical for accurate LC-MS/MS analysis:

  • Protein Precipitation: Samples are treated with acetonitrile (1:3 ratio) followed by vortex mixing for 10 minutes
  • Centrifugation: 2200×g for 10 minutes at 4°C
  • Supernatant Collection: Clear supernatant is transferred to autosampler vials for analysis
  • Alternative Extraction: Solid-phase extraction can be employed for complex matrices but increases processing time and cost [5]

This sample preparation approach has demonstrated excellent recovery rates exceeding 90% for all analytes with minimal matrix effects, complying with FDA bioanalytical method validation guidelines [4].

Method Validation Data

Table 2: Validation Parameters for LC-MS/MS Method

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Sildenafil 1.0-1000 1.0 < 10% < 10% > 99%
N-desmethylsildenafil 1.0-1000 1.0 < 10% < 10% > 99%
N1,N4-desmethylsildenafil 1.0-1000 1.0 < 10% < 10% > 99%

The method has been successfully applied to bioequivalence studies of sildenafil formulations in healthy volunteers, demonstrating its applicability for pharmacokinetic studies [4] [5]. The excellent sensitivity with lower limit of quantification (LLOQ) of 1.0 ng/mL for all analytes allows for detection of even trace levels of adulteration.

Surface-Enhanced Raman Spectroscopy (SERS)

Rapid Screening Protocol

Surface-Enhanced Raman Spectroscopy offers an alternative approach for rapid screening of sildenafil in various supplement matrices, particularly alcoholic beverages. The SERS method provides several advantages including minimal sample preparation, rapid analysis times, and the ability to analyze complex liquid matrices directly [6]:

  • SERS Substrate: Opto Trace Raman 202 (OTR 202) gold nanoparticles with average diameter of 30 nm
  • Laser Excitation: 785 nm diode laser
  • Spectral Range: 500-1700 cm⁻¹
  • Sample Preparation: Direct mixing of sample with OTR 202 colloid in 1:1 ratio
  • Analysis Time: Less than 5 minutes per sample
  • Characteristic Peaks:
    • 552 cm⁻¹: Carbonyl stretching and phenetole breathing
    • 1235 cm⁻¹: C-H stretching vibration in carbonyl
    • 1401 cm⁻¹: C-H deformable vibration in methyl piperazine
    • 1530 cm⁻¹ & 1584 cm⁻¹: C-H deformable vibration in pyrazole pyridine
Quantitative Applications and Performance

The SERS method has been successfully applied to the detection and quantification of sildenafil in cocktail beverages, demonstrating excellent analytical performance [6]:

Table 3: SERS Method Performance for Sildenafil Detection

Parameter Result Details
Limit of Detection 0.1 mg/L In cocktail matrix
Linear Range 0.1-10 mg/L Logarithmic concentration
Correlation Coefficient (R²) 0.9822-0.9860 For characteristic peaks
Recovery 93.0-105.8% In spiked samples
Precision (RSD) < 12.7% Intra-day variation

The method employs partial least squares (PLS) chemometric modeling to establish a prediction model between SERS spectra and sildenafil concentration, with the highest determination coefficient (Rp²) reaching 0.9856 [6]. This approach provides a rapid and accurate screening method for sildenafil in alcoholic beverages, with the potential for adaptation to other supplement matrices.

Comprehensive Analysis Workflow

The following diagram illustrates the comprehensive analytical workflow for detecting sildenafil and its metabolites in dietary supplements, integrating the various techniques discussed in this application note:

G Start Sample Receipt & Documentation Screening Rapid Screening (SERS or TLC) Start->Screening PosScreen Positive Screen? Screening->PosScreen SFDA Standard-Free Detection (QTOF-MS/MS with Multivariate Statistics) PosScreen->SFDA Yes Reporting Result Interpretation & Reporting PosScreen->Reporting No Confirmation Confirmatory Analysis (LC-MS/MS) SFDA->Confirmation Quantification Quantification (HPLC-UV or LC-MS/MS) Confirmation->Quantification Quantification->Reporting

This workflow begins with rapid screening techniques such as SERS or thin-layer chromatography (TLC) for high-throughput analysis [6] [1]. Samples that test positive in the initial screen proceed to standard-free detection using QTOF-MS/MS with multivariate statistics to identify potential sildenafil derivatives without reference standards [3]. Confirmed positives then undergo comprehensive analysis using LC-MS/MS for definitive identification [4] [5], followed by precise quantification using either HPLC-UV or LC-MS/MS depending on the required sensitivity and available instrumentation [1] [4]. This integrated approach balances efficiency with analytical rigor, ensuring comprehensive detection while optimizing resource utilization.

Summary and Future Perspectives

The comprehensive analytical approaches presented in this application note provide researchers and regulatory scientists with validated methods for detecting sildenafil and its metabolites in adulterated dietary supplements. Each technique offers distinct advantages depending on the application context: HPLC-UV for cost-effective routine analysis [1], LC-MS/MS for sensitive and selective quantification of multiple metabolites [4] [5], SERS for rapid screening [6], and the innovative SFDA approach for detecting novel analogues without reference standards [3].

The continuous emergence of designer sildenafil analogues necessitates ongoing method development and adaptation. Future directions in this field include increased utilization of high-resolution mass spectrometry for non-targeted screening, development of rapid point-of-care testing devices, and implementation of artificial intelligence for spectral interpretation and pattern recognition. The analytical strategies outlined in this document provide a solid foundation for combating the global challenge of dietary supplement adulteration, ultimately contributing to improved public health protection.

References

analytical reference standard Pyrazole N-Demethyl Sildenafil-d3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyrazole N-Demethyl Sildenafil-d3

This compound is a deuterium-labeled stable isotope of the active metabolite of Sildenafil, N-Desmethyl Sildenafil. This compound is specifically designed for use in research and analytical chemistry. Its primary function is to serve as an internal standard in quantitative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and NMR spectroscopy [1]. The incorporation of three deuterium atoms ([2H] or D) in place of hydrogen in the methyl group of the piperazine ring provides a predictable mass shift and nearly identical chemical behavior to its non-labeled counterpart, thereby improving the accuracy and reliability of analytical measurements [2] [1].

Key Chemical and Physical Properties

The table below summarizes the fundamental properties of this compound:

Property Specification
CAS Number 1185044-03-4 [3] [2] [4]
Molecular Formula C₂₁H₂₅D₃N₆O₄S [3] [2]
Molecular Weight 463.57 g/mol [3] [4]
Chemical Name 1-[[3-(4,7-Dihydroxy-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine [2] [4]
Appearance White to Off-White solid [5]
Melting Point 233-235°C [5]
Storage Condition -20°C Freezer [5]
Solubility Sparingly soluble in Methanol; Slightly soluble in DMSO [5]

Table 1: Chemical and physical properties of this compound.

It is crucial to distinguish the deuterated standard from its non-deuterated form, N-Desmethyl Sildenafil (CAS# 139755-82-1), which has a molecular formula of C₂₁H₂₈N₆O₄S and a molecular weight of 460.55 g/mol [6]. The 3 Da mass difference is key for its use in mass spectrometry.

Applications in Research and Drug Development

The primary applications of this compound are in the field of analytical chemistry and pharmaceutical research, leveraging its role as a stable isotope-labeled internal standard.

  • Quantitative Bioanalysis: It is extensively used as an internal standard for the precise quantification of N-Desmethyl Sildenafil and Sildenafil itself in biological matrices such as plasma, serum, and urine. By adding a known amount of the deuterated standard to a sample before processing, scientists can account for analyte loss during sample preparation and correct for ion suppression or enhancement effects in the mass spectrometer, leading to highly accurate concentration data [1].
  • Metabolic and Pharmacokinetic Studies: In drug development, understanding the metabolic fate and pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug is critical. This standard allows researchers to accurately track and quantify the levels of the N-desmethyl metabolite, which is a major active metabolite of Sildenafil [1].
  • Quality Control and Impurity Profiling: In the pharmaceutical industry, this compound can be used as a reference standard to monitor the quality of drug substances and products, and to identify and quantify related substances or degradation products, ensuring drug safety and efficacy [6].

Protocol: Quantitative Analysis of N-Desmethyl Sildenafil in Plasma using LC-MS/MS with this compound as Internal Standard

The following section provides a detailed methodology for the quantification of N-Desmethyl Sildenafil in human plasma. This protocol can be adapted for other biological matrices.

Principle

This method uses Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the selective and sensitive quantification of N-Desmethyl Sildenafil. This compound is used as the Internal Standard (IS) to correct for variability in sample preparation and analysis. Analyte and IS are extracted from the plasma matrix via protein precipitation and then analyzed using reversed-phase chromatography and multiple reaction monitoring (MRM) in mass spectrometry.

Materials and Reagents
  • Analytical Standard: this compound (CAS# 1185044-03-4), purity >98% [2].
  • Reference Standard: N-Desmethyl Sildenafil (CAS# 139755-82-1) [6].
  • Solvents: HPLC-grade or higher Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), and Water.
  • Biological Matrix: Control human plasma.
  • Equipment: LC-MS/MS system, analytical balance, micropipettes, vortex mixer, centrifuge, and ultrasonic bath.
Experimental Workflow

The complete analytical procedure is summarized in the following workflow diagram:

G Start Start Protocol Prep Prepare Stock and Working Solutions Start->Prep Cal Prepare Calibration Standards & Quality Control (QC) Samples Prep->Cal IS_Add Add Internal Standard (this compound) to all samples Cal->IS_Add PPT Protein Precipitation with Cold Acetonitrile IS_Add->PPT Vortex Vortex Mix (1 min) PPT->Vortex Centrifuge Centrifuge (10-15 min, 4°C, ~13,000 g) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject LC-MS/MS Analysis Collect->Inject Data Data Acquisition and Processing (Calculate Peak Area Ratios and Generate Calibration Curve) Inject->Data End Report Concentrations Data->End

Detailed Procedures
4.1. Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Weigh 10 mg of N-Desmethyl Sildenafil and 10 mg of this compound separately.
    • Dissolve each in 10 mL of DMSO to obtain 1 mg/mL stock solutions. Vortex to ensure complete dissolution.
    • Store at -20°C.
  • Working Standard Solutions:

    • Serially dilute the N-Desmethyl Sildenafil stock solution with methanol to prepare a set of working standards covering the expected calibration range (e.g., from 10 ng/mL to 5000 ng/mL).
  • Internal Standard Working Solution:

    • Dilute the this compound stock solution with methanol to a final concentration suitable for spiking (e.g., 100 ng/mL).
4.2. Preparation of Calibration Curve and Quality Control (QC) Samples
  • Calibration Standards: Spike appropriate volumes of the working standard solutions into control human plasma to generate a calibration curve with at least 6 non-zero concentrations (e.g., 5, 10, 50, 100, 500, 1000, 2500 ng/mL).
  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (Low, Medium, High) within the calibration range to assess the accuracy and precision of the run.
  • Internal Standard Addition: Add a fixed volume (e.g., 25 µL) of the IS working solution to 100 µL of each calibration standard, QC sample, and study sample. Vortex thoroughly.
4.3. Sample Preparation (Protein Precipitation)
  • To each 100 µL plasma sample (containing IS), add 300 µL of cold acetonitrile.
  • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
  • Centrifuge the samples at 13,000 × g for 10-15 minutes at 4°C.
  • Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis. A dilution step with water may be necessary if the organic content is too high for the chromatographic conditions.
LC-MS/MS Analysis Conditions

The table below provides typical instrument parameters that should be optimized for your specific system.

| Parameter | Setting | | :--- | :--- | | Chromatography | | | Column | C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) | | Column Temperature | 40°C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 2.0 | 10 | | | 8.0 | 90 | | | 9.0 | 90 | | | 9.1 | 10 | | | 12.0 | 10 | | Flow Rate | 0.3 mL/min | | Injection Volume | 5-10 µL | | Mass Spectrometry | | | Ionization Mode | Electrospray Ionization (ESI), Positive | | MRM Transitions | Analytic | Q1 Mass (m/z) | Q3 Mass (m/z) | | | N-Desmethyl Sildenafil | 461.2 | A product ion (e.g., 283.1) | | | this compound (IS) | 464.2 | A corresponding product ion | | Source Parameters | (Optimize for instrument: Gas Flows, Temperatures, Voltages) |

Table 2: Typical LC-MS/MS conditions for the analysis of N-Desmethyl Sildenafil and its deuterated internal standard.

Data Processing and Calculation
  • Peak Area Ratio: For each calibration standard, calculate the peak area ratio of N-Desmethyl Sildenafil to the Internal Standard (this compound).
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model, with or without weighting (e.g., 1/x²), that provides the best fit.
  • Concentration Calculation: Calculate the concentration of N-Desmethyl Sildenafil in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Regulatory Considerations

  • For Research Use Only: this compound is intended for laboratory research and analysis only. It is not for diagnostic or therapeutic use in humans [1] [4].
  • Controlled Substance: Please note that this product or its parent compound may be a controlled substance in your territory and subject to specific regulations [1].
  • Safe Handling: Consult the relevant Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed.

References and Suppliers

The following references and suppliers were used in compiling this application note.

  • Chemsrc. (2025). This compound. Retrieved from https://www.chemsrc.com/en/cas/1185044-03-4_1682288.html [3]
  • BioOrganics. (n.d.). This compound. Retrieved from https://bioorganics.biz/product_details.php?id=118834 [2]
  • ChemicalBook. (2025). DESMETHYL SILDENAFIL. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6282710.htm [6]
  • MedChemExpress (MCE). (n.d.). This compound. Retrieved from https://www.medchemexpress.com/pyrazole-n-demethyl-sildenafil-d3.html [1]
  • Simson Pharma. (n.d.). This compound. Retrieved from https://www.simsonpharma.com/product/pyrazole-n-demethyl-sildenafil-d3 [4]
  • ChemicalBook. (n.d.). This compound Property. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_US_CB51873352.aspx [5]

References

Detailed LC-MS/MS Protocol for Sildenafil Metabolite Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This section provides the complete experimental procedure for the sensitive and selective determination of sildenafil and its primary metabolites in human plasma [1].

Materials and Reagents
  • Analytes: Sildenafil, N-desmethylsildenafil, and N1,N4-desmethylsildenafil.
  • Internal Standard: Sildenafil-d8 (a deuterated analogue) [1].
  • Solvents: HPLC-grade acetonitrile, methanol, and water.
  • Mobile Phase Additives: Ammonium formate and formic acid.
  • Biological Matrix: Human plasma (e.g., from healthy volunteers).
Sample Preparation Procedure
  • Aliquot: Pipette 100 µL of human plasma into a clean tube.
  • Add Internal Standard: Add a known, precise volume of the sildenafil-d8 working solution [1].
  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
  • Vortex and Centrifuge: Mix vigorously for 1 minute, then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.
  • Collect Supernatant: Transfer the clear supernatant to a fresh vial for LC-MS/MS analysis.
Instrumental Configuration and Conditions

The table below summarizes the key parameters for the liquid chromatography (LC) and mass spectrometry (MS) systems.

Table 1: LC-MS/MS Instrument Parameters

Parameter Specification
Liquid Chromatography
Column ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) [1]
Mobile Phase A 2 mM Ammonium formate with 0.1% formic acid in water [1]
Mobile Phase B Acetonitrile [1]
Gradient Programmed from low to high %B
Flow Rate 0.3 mL/min [1]
Injection Volume 5-10 µL
Mass Spectrometry
Ion Source Electrospray Ionization (ESI) [1]
Ion Mode Positive [1]
Data Acquisition Multiple Reaction Monitoring (MRM) [1]
MRM Transitions for Detection

The following table lists the specific mass transitions monitored for each compound, which are crucial for selective detection.

Table 2: Optimized MRM Transitions for Sildenafil and Metabolites

Compound Precursor Ion (m/z) → Product Ion (m/z)
Sildenafil 475.30 → 100.10 [1]
N-desmethylsildenafil 461.20 → 283.30 [1]
N1,N4-desmethylsildenafil 449.00 → 283.00 [1]
Internal Standard: Sildenafil-d8 483.30 → 108.10 [1]

Metabolite Discovery and Workflow

For comprehensive metabolite profiling, non-targeted metabolomics approaches are used. The following diagram illustrates the workflow for discovering novel metabolites, which is complementary to the targeted quantification protocol above.

Incubation with\nHuman Liver Microsomes Incubation with Human Liver Microsomes Sample Preparation\n& Analysis Sample Preparation & Analysis Incubation with\nHuman Liver Microsomes->Sample Preparation\n& Analysis Data Acquisition with\nHigh-Resolution MS Data Acquisition with High-Resolution MS Sample Preparation\n& Analysis->Data Acquisition with\nHigh-Resolution MS Multivariate Data\nAnalysis Multivariate Data Analysis Data Acquisition with\nHigh-Resolution MS->Multivariate Data\nAnalysis Structural Elucidation of\nMetabolites Structural Elucidation of Metabolites Multivariate Data\nAnalysis->Structural Elucidation of\nMetabolites Sildenafil + NADPH\nRegenerating System Sildenafil + NADPH Regenerating System CYP Enzymes\n(CYP3A4/5) CYP Enzymes (CYP3A4/5) Sildenafil + NADPH\nRegenerating System->CYP Enzymes\n(CYP3A4/5) Full-Scan MS Full-Scan MS Data-Dependent\nMS/MS Data-Dependent MS/MS Full-Scan MS->Data-Dependent\nMS/MS PCA Loadings Plot PCA Loadings Plot Mass Defect Filtering Mass Defect Filtering PCA Loadings Plot->Mass Defect Filtering Interpret MS/MS\nFragmentation Interpret MS/MS Fragmentation Identify Metabolic\nTransformations Identify Metabolic Transformations Interpret MS/MS\nFragmentation->Identify Metabolic\nTransformations

Key Findings from Metabolite Discovery

This non-targeted workflow has been successfully applied to uncover a more complete picture of sildenafil's metabolism:

  • A study using human liver microsomes and high-resolution MS identified 12 phase I metabolites [2].
  • Among these, 7 were novel metabolites previously unreported. These included structures resulting from complex reactions like demethanamine, N,N-deethylation, and mono-hydroxylation [2].
  • The study confirmed that the formation of almost all these metabolites is mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 [2].

Application in a Pharmacokinetic Study

The validated LC-MS/MS method has direct practical applications in clinical research.

  • Bioequivalence Studies: The protocol has been successfully applied to bioequivalence studies of 100-mg sildenafil citrate tablets in healthy volunteers [1].
  • Method Performance: The method demonstrated excellent performance with a linear range of 1.0-1000 ng/mL for sildenafil and its metabolites, and a lower limit of quantification (LLOQ) of 1.0 ng/mL, ensuring high sensitivity [1].
  • Impact of Smoking: Research using such methodologies has revealed that cigarette smoking can significantly alter sildenafil pharmacokinetics, increasing its maximum plasma concentration (Cmax) and overall exposure (AUC), likely due to inhibition of CYP3A4 metabolism [3].

Conclusion

The combination of robust, targeted LC-MS/MS quantification using deuterated internal standards and exploratory non-targeted metabolomics provides a powerful toolkit for researchers. These methods are essential for advancing drug development, ensuring therapeutic efficacy, and understanding the complex pharmacokinetic profile of sildenafil and other pharmaceuticals.

References

Sildenafil Impurity HPLC Analysis: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The development of a stability-indicating HPLC method for Sildenafil impurities is critical for ensuring drug safety and quality, requiring separation from process-related impurities and degradation products [1]. The method must be fully validated per ICH guidelines to demonstrate specificity, accuracy, precision, and linearity [2] [3] [1].

  • Key Impurities and Reference Standards: The main impurities include Sildenafil N-oxide and Sildenafil Related Compound A (Impurity A) [4]. Sildenafil Impurity A, a known pharmacopeial impurity, is available as a reference standard and should be used for method development and validation [5] [6]. Its chemical name is 5-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)phenyl]-1-methyl-3-(2-methylpropyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one [6].
  • Chromatographic System: The USP monograph method for Sildenafil Citrate recommends a reversed-phase system using a C18 column, such as the Ascentis Express C18, suitable for both assay and organic impurity analysis [4].
  • Method Validation Parameters: Key validation parameters per ICH Q2(R1) and USP include specificity, accuracy, precision, linearity, and range [2] [1]. Accuracy should be assessed using a minimum of nine determinations over three concentration levels, and precision must evaluate repeatability and intermediate precision [1].

Detailed Experimental Protocol

This protocol summarizes the conditions based on the USP monograph and a published research method for Sildenafil Tartrate [4] [3].

1. Materials and Reagents

  • Analytes: Sildenafil Citrate or Tartrate API, Sildenafil Impurity A EP Reference Standard [5] [4] [3].
  • Chemicals: HPLC-grade methanol, water, and buffers as per mobile phase requirements.
  • Equipment: HPLC system with UV or DAD detector, data acquisition software.

2. Chromatographic Conditions The table below outlines core conditions for impurity analysis per the USP monograph [4].

Parameter Specification
Column Ascentis Express C18 (or equivalent)
Mobile Phase As specified in the USP monograph (typically a buffered and organic phase)
Flow Rate As specified in the USP monograph (e.g., 1.0 mL/min)
Detection UV detection
Detection Wavelength As specified in the USP monograph
Column Temperature As specified in the USP monograph
Injection Volume As required to meet sensitivity needs
Run Time At least 3 times the retention time of Sildenafil

3. System Suitability Test (SST) Before analysis, the system must meet the following SST criteria [4]:

  • Reproducibility: RSD of not more than 0.85% for six replicate injections of the standard.
  • Peak Tailing: Tailing factor for Sildenafil not more than 1.5.
  • Resolution: Resolution between Sildenafil N-oxide and Sildenafil not less than 2.5.
  • Relative Retention Times: Sildenafil ~1.0, Sildenafil N-oxide ~1.2, Sildenafil Related Compound A ~1.7.

4. Sample and Solution Preparation

  • Standard Solution: Prepare a solution of Sildenafil and known impurities at appropriate concentrations for system suitability and calibration.
  • Test Solution: Dissolve the Sildenafil API or product to achieve a concentration similar to the standard.
  • Specificity Solution: Use a mixture of Sildenafil spiked with impurities or a forced-degraded sample to demonstrate separation [1].

5. Method Validation Protocol The table below summarizes the key validation parameters, methodologies, and typical acceptance criteria based on ICH guidelines [2] [1].

Validation Parameter Methodology Acceptance Criteria
Specificity Inject blank, placebo, standard, and specificity solution. Assess resolution and peak purity via PDA or MS. No interference from blank/placebo. Baseline resolution (R ≥ 2.0) between all critical pairs. Peak purity passes.
Linearity & Range Prepare and inject Sildenafil and impurities at 5+ concentration levels. Correlation coefficient (r) > 0.999. Linearity across specified range (e.g., from LOQ to 120% of specification).
Accuracy Spike placebo or API with impurities at 3 levels (e.g., 50%, 100%, 150% of spec). N=3 per level. Mean recovery of 98–102% for assay; 90–110% for impurities (depending on level).
Precision (Repeatability) Multiple injections of a homogeneous sample (n=6) at 100% concentration. RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities (at specification level).
Limit of Detection (LOD) Based on signal-to-noise ratio. S/N ≥ 3
Limit of Quantification (LOQ) Based on signal-to-noise ratio. S/N ≥ 10. RSD of response at LOQ ≤ 5%.

Workflow and Validation Diagrams

The following diagrams outline the overall method development and specific validation workflows using DOT language.

G Start Start HPLC Method Development A Define Objective and Analyte Profile Start->A B Select Reference Standards (API and Impurities) A->B C Develop Chromatographic Conditions B->C D Perform Forced Degradation Studies C->D E Optimize for Specificity, Resolution, and Peak Shape D->E F Draft Analytical Procedure E->F G Validate the Method per ICH F->G End Document and Implement for Routine Use G->End

Diagram 1: Overall workflow for developing an HPLC method for Sildenafil impurities, from objective definition to validation and implementation.

G Start Start Method Validation S1 Specificity/ Selectivity Start->S1 S2 Linearity and Range S1->S2 S3 Accuracy S2->S3 S4 Precision (Repeatability) S3->S4 S5 LOD and LOQ S4->S5 S6 Robustness S5->S6 End Compile Validation Report S6->End

Diagram 2: The key steps in method validation, following ICH Q2(R1) guidelines, to demonstrate the method is suitable for its intended purpose.

Critical Notes for Practitioners

  • Stability-Indicating Property: The method must demonstrate specificity by adequately resolving all impurities and degradation products generated from forced degradation studies (e.g., under acid, base, oxidative, thermal, and photolytic stress) [1].
  • Phase-Appropriate Validation: The extent of validation depends on the development phase. Early-phase methods may require only verification of scientific soundness, while late-phase methods for regulatory submission require full validation with a formal protocol [1].
  • System Suitability: The method is only valid if system suitability criteria are met before sample analysis. This is a mandatory GMP requirement for regulatory testing [4] [1].

References

Comprehensive Analytical Protocol for Extraction and Analysis of Sildenafil and its Metabolites from Herbal Dietary Supplements

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The adulteration of herbal dietary supplements (HDS) with synthetic phosphodiesterase-5 (PDE-5) inhibitors like sildenafil and its metabolites presents significant public health risks due to potential adverse effects and drug interactions. Analysis of these compounds requires robust extraction and detection methods to ensure product safety and regulatory compliance. This protocol provides detailed methodologies for extracting and analyzing sildenafil and its primary metabolite N-desmethyl sildenafil from complex herbal matrices using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and thin-layer chromatography combined with surface-enhanced Raman spectroscopy (TLC-SERS).

Recent studies reveal alarmingly high adulteration rates. Analysis of 50 HDS samples found 74% (37 samples) contained sildenafil in concentrations ranging from 0.01 to 465.47 mg/g, with a mean concentration of 150.87 ± 127.48 mg/g [1]. Another study of 20 supplements marketed as "natural sexual enhancers" found 35% (7 samples) contained either sildenafil or tadalafil, with sildenafil concentrations ranging from 2,075.57 ± 0.47 µg/g to 33,808.857 ± 99.43 µg/g [2]. These findings underscore the critical need for reliable analytical methods to detect pharmaceutical adulteration in herbal products.

Materials and Methods

Reagents and Chemicals
  • Reference standards: Sildenafil citrate (98.28%), N-desmethyl sildenafil, clozapine (internal standard) [1]
  • Solvents: HPLC-grade methanol, acetonitrile, chloroform, diethyl ether [1] [3]
  • Buffers and modifiers: 10 mM phosphate buffer, triethylamine (0.1%), orthophosphoric acid [1]
  • Nanoparticles for SERS: Silver nanoparticles synthesized from silver nitrate and sodium citrate [3]
  • Water: Ultrapure water (18.2 MΩ·cm) from Elga Purelab system [1]
Instrumentation
  • HPLC-UV system: HP Agilent 1100 series with gradient pump (G1311A), degasser (G1312), column oven (G1316A), UV detector (G1314A), and manual injector with 20-µL loop [1]
  • Chromatographic column: Reverse-phase C18 analytical column (4.6 × 250 mm, 5 µm particle size) [1]
  • TLC plates: Classical silica gel 60 F254 TLC plates (Merck, Germany) [3]
  • SERS instrumentation: Portable Raman spectrometer with 785 nm laser excitation [3]
Sample Preparation and Extraction Protocols
2.3.1. Liquid-Liquid Extraction for HPLC-UV Analysis

The following workflow outlines the complete extraction and analysis process for sildenafil in herbal supplements:

G Sample_Prep Sample Preparation ISTD Add Internal Standard (Clozapine) Sample_Prep->ISTD Extraction Liquid-Liquid Extraction Centrifuge Centrifuge at 3500 rpm Extraction->Centrifuge Filtration Filtration Evaporate Evaporate to Dryness Filtration->Evaporate HPLC_Analysis HPLC-UV Analysis Inject Inject into HPLC System HPLC_Analysis->Inject Data_Analysis Data Analysis & Quantification Herbal_Samples Herbal Supplement Samples Herbal_Samples->Sample_Prep Extraction_Solvent Add Extraction Solvent (Chloroform:MeOH 9:1) ISTD->Extraction_Solvent Extraction_Solvent->Extraction Centrifuge->Filtration Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->HPLC_Analysis Inject->Data_Analysis

Detailed Extraction Procedure:

  • Sample Homogenization:

    • For solid samples (tablets, capsules, powder): Crush and homogenize to fine powder using mortar and pestle
    • For liquid samples: Mix thoroughly by vortexing
  • Internal Standard Addition:

    • Accurately weigh 100 mg of homogenized sample
    • Add 1 mL of clozapine internal standard solution (1 µg/mL in methanol)
  • Extraction Process:

    • Add 10 mL of extraction solvent (chloroform:methanol, 9:1 v/v)
    • Vortex vigorously for 3 minutes
    • Sonicate for 15 minutes in ultrasonic bath
    • Centrifuge at 3500 rpm for 10 minutes
  • Cleanup and Concentration:

    • Transfer organic layer to clean tube
    • Evaporate to dryness under gentle nitrogen stream at 40°C
    • Reconstitute residue in 1 mL of HPLC mobile phase
    • Filter through 0.45 µm PTFE membrane filter before HPLC analysis [1]

This extraction method demonstrates excellent recovery rates ranging from 87.6% to 111.7% for sildenafil across different herbal matrices [1].

2.3.2. TLC-SERS Extraction and Screening Method

For rapid screening of multiple samples, the TLC-SERS method provides an effective alternative:

  • Sample Extraction for TLC:

    • Extract 100 mg of herbal supplement with 5 mL of methanol
    • Sonicate for 10 minutes, centrifuge at 3000 rpm for 5 minutes
    • Concentrate supernatant under nitrogen stream if necessary
  • TLC Separation:

    • Apply 10 µL of extract to silica gel TLC plate alongside sildenafil standard
    • Develop in saturated chamber with optimized mobile phase: chloroform:methanol:25% ammonia (75:25:1, v/v/v)
    • Dry plates at room temperature, examine under UV light at 254 nm
  • SERS Enhancement:

    • Apply 2 µL of silver nanoparticle colloid to TLC spot
    • Allow to dry, creating "double coffee-ring effect" for signal enhancement
    • Acquire Raman spectra with 785 nm laser excitation [3]

The "double coffee-ring effect" described in recent literature significantly enhances SERS sensitivity by promoting redistribution of both nanoparticles and analyte molecules to the ring edge, concentrating the target compounds for improved detection [3].

HPLC-UV Analytical Conditions

Optimized Chromatographic Parameters:

Parameter Specification
Column C18 reverse-phase (4.6 × 250 mm, 5 µm)
Mobile Phase 10 mM phosphate buffer (pH 3.5) with 0.1% triethylamine:acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 293 nm
Injection Volume 20 µL
Run Time 7.5 minutes
Retention Time (Sildenafil) ~4.2 minutes
Retention Time (Internal Standard) ~5.8 minutes [1]
Method Validation Parameters

The HPLC-UV method has been comprehensively validated according to ICH guidelines:

Table 1: Method Validation Parameters for Sildenafil Analysis by HPLC-UV

Validation Parameter Result
Linearity Range 0.01-100 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 2.0 ng/mL
Limit of Quantification (LOQ) 6.5 ng/mL
Intra-day Precision (RSD%) ≤4.8%
Inter-day Precision (RSD%) ≤8.2%
Accuracy (Relative Error%) -4.0 to 7.1%
Recovery Efficiency 87.6-111.7% [1]

Results and Discussion

Analysis of Herbal Supplement Samples

Application of the developed methods to real herbal supplement samples reveals significant adulteration problems:

Table 2: Sildenafil Adulteration in Herbal Dietary Supplements

Study Samples Analyzed Adulteration Rate Sildenafil Concentration Range Mean Concentration
Turkey Market [1] 50 HDS 74% (37 samples) 0.01-465.47 mg/g 150.87 ± 127.48 mg/g
Bosnia & Herzegovina [2] 20 Supplements 35% (7 samples) 2,075.57-33,808.857 µg/g Not specified
Vietnam Market [3] 9 Traditional Medicines 22% (2 samples) Detected in multiple forms Not quantified
Metabolic Considerations and Analytical Implications

Sildenafil is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4 (75%) and to a lesser extent CYP2C9, producing the active metabolite N-desmethyl sildenafil which has approximately 50% of the parent drug's potency [1] [4]. This metabolic profile has important implications for analytical methods:

  • N-desmethyl sildenafil should be included as a target analyte in comprehensive adulteration screening
  • CYP3A4 inhibitors co-administered with adulterated supplements can significantly increase sildenafil exposure
  • Cigarette smoking increases sildenafil exposure by 61% (AUC) and 63% (Cmax) due to CYP3A4 inhibition [4]

The following diagram illustrates the metabolic pathway and key drug interactions that must be considered in method development:

G Sildenafil Sildenafil Administration (Herbal Supplement) Metabolism Hepatic Metabolism via CYP3A4 (75%) and CYP2C9 Sildenafil->Metabolism Metabolite N-desmethyl Sildenafil (Active Metabolite) Metabolism->Metabolite Excretion Elimination Metabolite->Excretion CYP_Inhibitors CYP3A4 Inhibitors: - Grapefruit Juice - Ritonavir - Cannabis - Cigarette Smoking Increased_Levels Increased Sildenafil Plasma Levels CYP_Inhibitors->Increased_Levels Inhibition Adverse_Effects Enhanced Toxicity Risk: - Cardiovascular events - Visual disturbances - Hypotension Increased_Levels->Adverse_Effects

Analytical Method Comparison

Table 3: Comparison of Analytical Techniques for Sildenafil Detection

Method Advantages Limitations Suitable Applications
HPLC-UV High precision and accuracy (RSD ≤8.2%); Excellent recovery (87.6-111.7%); Cost-effective; Widely available Lower sensitivity than MS methods; Limited metabolite identification Routine quality control; High-throughput screening; Regulatory testing
TLC-SERS Rapid screening (≤30 min); Portable for field use; High specificity; Minimal sample preparation Semi-quantitative at low concentrations; Requires reference standards Initial screening; Product authenticity verification; Resource-limited settings
LC-MS/MS Highest sensitivity and specificity; Comprehensive metabolite identification; Multi-analyte panels Expensive instrumentation; Technical expertise required; Higher per-sample cost Confirmatory analysis; Metabolite profiling; Research applications

Application Notes

Troubleshooting and Optimization Tips
  • Peak Tailing in HPLC:

    • Increase triethylamine concentration to 0.2%
    • Adjust mobile phase pH to 3.3-3.7
    • Ensure column temperature maintained at 35°C
  • Low Recovery in Extraction:

    • Extend sonication time to 20 minutes
    • Increase chloroform ratio in extraction solvent
    • Check pH of sample matrix - adjust to neutral if necessary
  • Enhanced SERS Sensitivity:

    • Optimize silver nanoparticle concentration (40-60 nm diameter optimal)
    • Utilize "double coffee-ring effect" by controlling drying conditions
    • Ensure uniform application of colloid to TLC spots [3]
Safety Considerations
  • Sildenafil adulteration poses serious health risks, particularly when combined with nitrates (cardiovascular collapse) or in patients with cardiovascular comorbidities [1]
  • CYP3A4 inhibitors including grapefruit juice, cannabis, and certain medications can significantly increase sildenafil exposure from adulterated supplements [4]
  • Analytical standards should be handled with appropriate personal protective equipment due to potential pharmacological activity

Conclusion

The presented protocols provide reliable methods for detecting and quantifying sildenafil and its metabolites in adulterated herbal dietary supplements. The HPLC-UV method offers robust performance for quantitative analysis with excellent precision, accuracy, and sensitivity, while the TLC-SERS approach provides rapid screening capabilities suitable for field use.

The high adulteration rates observed across multiple geographical regions (74% in Turkey, 35% in Bosnia and Herzegovina, 22% in Vietnam) highlight the critical importance of continuous monitoring and rigorous quality control of herbal products marketed for sexual enhancement [1] [2] [3].

Future method development should focus on expanding multi-analyte panels to include emerging PDE-5 inhibitor analogues and implementing rapid screening technologies that can be deployed at points of manufacture and distribution to protect consumer health.

References

Comprehensive Application Notes and Protocols: Sildenafil Metabolic Profiling Using Deuterated Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sildenafil Metabolism and Deuterated Standards

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, has established therapeutic applications in treating erectile dysfunction and pulmonary hypertension. Understanding its metabolic profile is crucial for drug development, clinical pharmacology, and safety assessment. Sildenafil undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP2C9), producing several active metabolites including the major N-desmethyl sildenafil (DMS) metabolite which possesses approximately 50% of the parent drug's pharmacological activity. The metabolite-to-parent ratio varies significantly based on individual patient factors, drug interactions, and physiological conditions, necessitating precise analytical methods for accurate quantification. [1] [2]

Deuterated compounds, particularly stable isotope-labeled analogs, have revolutionized metabolic profiling by serving as internal standards that correct for analytical variability in mass spectrometry-based methods. These compounds exhibit nearly identical chemical properties to their non-deuterated counterparts but can be distinguished by their mass differences in mass spectrometric analysis. The use of deuterated standards is particularly valuable in complex biological matrices where ion suppression/enhancement effects can significantly impact quantification accuracy. This technical document provides detailed methodologies for conducting comprehensive metabolic profiling of sildenafil using deuterated compounds, specifically focusing on Sildenafil-d8 as the internal standard. [3]

Deuterated Internal Standards for Sildenafil Analysis

Sildenafil-d8 Properties and Applications

Sildenafil-d8 (CAS No.: 951385-68-5) is a deuterium-labeled sildenafil analog where eight hydrogen atoms have been replaced with deuterium atoms, resulting in a molecular weight of 482.63 g/mol (compared to 474.57 g/mol for unlabeled sildenafil). This compound serves as an ideal internal standard for quantitative analysis because it mirrors the chemical properties and chromatographic behavior of native sildenafil while being distinguishable by mass spectrometry due to its 8 Da mass difference. The deuterium labeling occurs at specific molecular positions that remain stable during sample preparation and analysis, ensuring that the internal standard experiences similar extraction efficiencies and matrix effects as the analyte of interest. [3]

The primary applications of Sildenafil-d8 in metabolic profiling include:

  • Internal standardization for quantitative LC-MS/MS and GC-MS assays
  • Tracer compound for studying metabolic pathways in research settings
  • Quality control material for method validation and verification
  • Reference standard for NMR-based metabolic profiling studies

For research use only, Sildenafil-d8 is typically supplied in quantities ranging from 1mg to 50mg, with appropriate storage conditions at room temperature in continental US, though specific storage recommendations should follow the Certificate of Analysis provided with each batch. The compound is a controlled substance in many territories and is not approved for diagnostic use or administration to patients. [3]

Analytical Techniques for Sildenafil Metabolic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry represents the gold standard technique for sildenafil metabolic profiling due to its exceptional sensitivity, specificity, and capacity for high-throughput analysis. The typical LC-MS/MS system for sildenafil quantification consists of a Shimadzu HPLC coupled with an API 4000 QTRAP mass spectrometer or equivalent system operating in multiple reaction monitoring (MRM) mode. The chromatographic separation typically employs a reverse-phase C18 column (2.1 × 50 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). The flow rate is generally maintained at 0.4 mL/min with a gradient elution program starting at 10% B, increasing to 90% B over 4 minutes, followed by re-equilibration. [1]

Mass spectrometric detection is performed using electrospray ionization (ESI) in positive mode with the following characteristic transitions:

  • Sildenafil: m/z 475.2 → 283.1 (quantifier) and 475.2 → 100.1 (qualifier)
  • N-desmethyl sildenafil (DMS): m/z 461.1 → 283.1
  • Sildenafil-d8: m/z 483.2 → 291.1

The assay validation demonstrates excellent performance with accuracy ranging from 96.1% to 110% for both sildenafil and DMS, and method imprecision (CV) of less than 10% across the calibration range (1-500 ng/mL). The lower limit of quantification (LLOQ) is established at 1 ng/mL for both analytes in human plasma, providing sufficient sensitivity for clinical pharmacokinetic studies. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based metabolomics provides a complementary approach to mass spectrometry for comprehensive metabolic profiling of sildenafil. This technique enables simultaneous detection of multiple metabolites without requiring chromatographic separation or compound-specific optimization. The typical NMR protocol involves collecting fasting serum and urine samples which are analyzed using high-field NMR spectrometers (≥500 MHz). For serum samples, preparation typically includes adding 400 μL of deuterated phosphate buffer (pH 7.4) to 200 μL of serum followed by centrifugation to remove particulates. Urine samples are prepared by mixing 350 μL of urine with 150 μL of deuterated phosphate buffer (pH 7.4) containing 0.025% TSP as a chemical shift reference. [4]

¹H NMR spectra are acquired using standard pulse sequences including the carr-purcell-meiboom-gill (CPMG) pulse sequence to suppress signals from macromolecules in serum. Spectra are typically processed with exponential line broadening of 0.3 Hz and automated phase and baseline correction. Multivariate statistical analysis, including principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), is then applied to identify metabolic patterns associated with sildenafil response and adverse effects. This approach has revealed significant associations between LDL-cholesterol metabolites and the occurrence of adverse drug reactions to sildenafil therapy. [4]

Experimental Protocols

Sample Preparation Protocol for Plasma Analysis

Table 1: Reagents and Materials for Sample Preparation

Item Specification Storage Conditions
Sildenafil-d8 internal standard 100 μg/mL in methanol -20°C protected from light
Control human plasma EDTA or heparin anticoagulant -20°C
Acetonitrile HPLC grade Room temperature
Methanol HPLC grade Room temperature
Formic acid LC-MS grade Room temperature
Centrifuge tubes Polypropylene, 15 mL Sterile

Step-by-Step Procedure:

  • Preparation of Calibration Standards and Quality Controls

    • Prepare stock solutions of sildenafil and DMS at 1 mg/mL in methanol
    • Prepare working solutions through serial dilution in methanol:water (50:50, v/v)
    • Spike blank plasma with working solutions to create calibration standards (1-500 ng/mL)
    • Prepare quality control samples at low, medium, and high concentrations (3, 30, 350 ng/mL)
  • Sample Extraction

    • Aliquot 100 μL of plasma sample (calibrators, QCs, or unknowns) into centrifuge tubes
    • Add 25 μL of internal standard working solution (Sildenafil-d8 at 100 ng/mL)
    • Vortex mix for 30 seconds
    • Add 300 μL of acetonitrile for protein precipitation
    • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C
    • Transfer 200 μL of supernatant to autosampler vials with limited volume inserts
    • Inject 5-10 μL into the LC-MS/MS system

The sample preparation should be performed at room temperature, and processed samples should be analyzed within 24 hours when stored at 4°C, or alternatively frozen at -20°C for longer-term storage before analysis. [1]

LC-MS/MS Analysis Protocol

Table 2: LC-MS/MS Instrument Parameters

Parameter Setting Alternative Options
HPLC System Shimadzu Prominence Agilent 1290, Waters ACQUITY
Mass Spectrometer API 4000 QTRAP Any triple quadrupole system
Ionization Source Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mode Positive N/A
Ion Source Temperature 500°C 400-600°C
Ion Spray Voltage 5500 V 4500-5500 V
Curtain Gas 25 psi 20-30 psi
Collision Gas Medium 4-6 (arbitrary units)

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 2.1 × 50 mm, 1.8 μm (or equivalent)
  • Column Temperature: 40°C
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 μL
  • Gradient Program:
    • 0-0.5 min: 10% B
    • 0.5-4.0 min: 10% B to 90% B (linear gradient)
    • 4.0-5.0 min: 90% B
    • 5.0-5.1 min: 90% B to 10% B
    • 5.1-7.0 min: 10% B (column re-equilibration)

Mass Spectrometric Detection:

Data acquisition is performed in scheduled MRM mode with 2-3 minute detection windows. The optimal MRM transitions, declustering potentials (DP), collision energies (CE), and collision cell exit potentials (CXP) should be determined for each instrument through direct infusion of standard solutions. Typical dwell times of 50-100 msec per transition provide sufficient data points for accurate peak integration. [1]

Data Interpretation and Metabolic Pathway Analysis

Metabolic Pathways of Sildenafil

Sildenafil undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, with CYP3A4 responsible for approximately 80% of its metabolism and CYP2C9 contributing the remaining 20%. The major metabolic pathway involves N-demethylation at the piperazine ring to form N-desmethyl sildenafil (DMS), which possesses about 50% of the pharmacological activity of the parent compound. Additional metabolic transformations include aliphatic hydroxylation, aromatic hydroxylation, and further oxidation of the piperazine ring. The metabolic profile can be significantly influenced by co-administered medications that induce or inhibit CYP enzymes, with studies showing metabolite-to-parent ratios increasing from 0.7 in baseline conditions to 5.2 when CYP inducers like dexamethasone or phenobarbital are co-administered. [1] [2]

G Sildenafil Sildenafil DMS DMS Sildenafil->DMS N-demethylation (CYP3A4/CYP2C9) Hydroxylated Hydroxylated Sildenafil->Hydroxylated Aliphatic Hydroxylation Other Other Sildenafil->Other Aromatic Hydroxylation DMS->Hydroxylated Further Oxidation

Figure 1: Primary Metabolic Pathways of Sildenafil. The major metabolic route involves N-demethylation to form N-desmethyl sildenafil (DMS), an active metabolite with approximately 50% of the parent drug's pharmacological activity. [1] [2]

Quantitative Analysis of Sildenafil and Metabolites

Table 3: Representative Pharmacokinetic Data of Sildenafil and Metabolites

Population Matrix Sildenafil Conc. (ng/mL) DMS Conc. (ng/mL) Metabolite-to-Parent Ratio Conditions
Adults Plasma 100-500 (dose-dependent) 40-200 0.4 After 50-100 mg dose
Infants (with CYP inducers) Plasma 21.5-26.5 111-168 5.2 With phenobarbital/dexamethasone
Infants (without CYP inducers) Plasma 25.4 14.8 0.7 No co-medications
Healthy volunteers Plasma 100-1000 (dose-dependent) 50-400 0.4-0.5 After ODF administration

The metabolite-to-parent ratio serves as a crucial parameter in therapeutic drug monitoring, with significant clinical implications. Higher ratios may indicate enhanced metabolic capacity due to genetic factors, enzyme induction, or drug interactions, while lower ratios may suggest impaired metabolism. In pediatric populations, the impact of ontogeny on CYP enzyme function must be considered when interpreting these ratios, as the metabolic capacity of infants, particularly premature infants, differs substantially from adults. [1] [2]

Applications in Drug Development and Clinical Research

In Vitro Metabolism Studies

Deuterated sildenafil compounds facilitate various in vitro metabolism studies that are essential during drug development. These include:

  • Reaction phenotyping to identify specific cytochrome P450 enzymes responsible for sildenafil metabolism using selective chemical inhibitors, antibody inhibition, and recombinant CYP enzymes
  • Drug-drug interaction studies to assess the potential for pharmacokinetic interactions when sildenafil is co-administered with other medications
  • Enzyme kinetics determination including Michaelis-Menten parameters (Km, Vmax) for metabolic reactions
  • Metabolite identification and structural characterization in hepatic systems including microsomes, hepatocytes, and liver slices

These studies typically employ human liver microsomes (0.5-1.0 mg protein/mL) incubated with sildenafil (1-100 μM) in the presence of an NADPH-regenerating system at 37°C. Aliquots are collected at predetermined time points (0, 5, 15, 30, 60 minutes) and the reaction terminated by adding cold acetonitrile containing the internal standard Sildenafil-d8. The samples are then processed and analyzed according to the LC-MS/MS protocol described in Section 4.2. [5]

Biomimetic Electrochemical Oxidation System

Recent advances in metabolic profiling include the development of electrochemical oxidation (EC) systems that mimic phase I metabolic reactions typically catalyzed by CYP enzymes. These systems offer advantages over biological systems, including reproducibility, ease of use, and the ability to generate metabolites without requiring complex biological matrices. The experimental setup typically consists of an electrochemical flow cell with specific electrode materials (e.g., boron-doped diamond, glassy carbon, platinum) connected to an LC-MS system for simultaneous reaction and analysis. [5]

The optimal conditions for simulating sildenafil metabolism involve:

  • Electrode Material: Boron-doped diamond working electrode
  • Buffer System: Ammonium acetate (20 mM, pH 9.3) with 10% methanol
  • Flow Rate: 0.2 mL/min
  • Applied Potential: +2.0 V vs. Pd/H₂ reference
  • Temperature: Ambient (20-25°C)

Under these conditions, the EC system successfully generates oxidative metabolites of sildenafil including N-desmethyl sildenafil and hydroxylated metabolites, with a metabolic profile showing high similarity (Pearson's correlation coefficient >0.85) to those obtained from traditional human liver microsomal incubation systems. This approach represents a promising alternative for rapid metabolite generation and identification during early drug development stages. [5]

G cluster_1 Electrochemical Oxidation System EC_Cell Electrochemical Flow Cell Metabolites Metabolites EC_Cell->Metabolites Applied Potential: +2.0V Electrodes Working Electrode: Boron-Doped Diamond Electrodes->EC_Cell Buffer Buffer: Ammonium Acetate pH 9.3 with 10% MeOH Buffer->EC_Cell Sample Sample Sample->EC_Cell LCMS LCMS Metabolites->LCMS Analysis

Figure 2: Experimental Workflow for Electrochemical Oxidation System Mimicking Sildenafil Metabolism. This biomimetic system generates phase I metabolites comparable to those produced by cytochrome P450 enzymes, providing a reproducible alternative to biological systems. [5]

Conclusion

The application of deuterated compounds, particularly Sildenafil-d8, in metabolic profiling provides robust and reliable analytical methods for quantifying sildenafil and its metabolites in biological matrices. The protocols outlined in this document enable researchers to obtain accurate pharmacokinetic data, identify potential drug interactions, and understand interindividual variability in sildenafil metabolism. These approaches support various applications throughout drug development, from early metabolic screening to clinical therapeutic drug monitoring. The integration of advanced analytical techniques like LC-MS/MS with innovative systems such as electrochemical oxidation provides comprehensive tools for elucidating the complex metabolic fate of sildenafil in biological systems.

References

improving HPLC separation of Sildenafil metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Methods for Sildenafil

The table below summarizes key parameters from several research-backed HPLC methods suitable for analyzing sildenafil and its major metabolite, N-desmethylsildenafil.

Application Context Column Mobile Phase Flow Rate & Detection Key Metabolite/Co-Analyte & Notes
Assay & Related Substances (USP Monograph) [1] Ascentis Express C18 Information from USP Monograph --- Sildenafil N-oxide & Related Compound A; System suitability: Resolution ≥2.5, Tailing ≤1.5
Determination in Human Blood [2] C18 Gradient: 15-55% Acetonitrile in 20mM Na₂HPO₄, pH 4.5 1.0 mL/min, UV N-desmethylsildenafil; Method developed for post-mortem blood where plasma is unavailable
Pharmacokinetic Study in Rat Plasma [3] Prontosil C18 Isocratic: Methanol:Water (85:15 v/v) 1.0 mL/min, 230 nm Sildenafil alone; Simple isocratic method; Run time <5 min [3]
Pharmacokinetic Study with Metformin [4] Phenomenex EVO C18 Isocratic: Triethylamine (0.3%):Methanol:Acetonitrile (70:05:25 v/v) 1.0 mL/min, 224 nm Simultaneous analysis of sildenafil and metformin in a single run
Rapid Analysis in Tablets [5] Narrow-Bore C18 (50 x 3.2 mm) Isocratic: Phosphate Buffer (20mM, pH3):Acetonitrile (75:25 v/v) 0.7 mL/min, 292 nm Uses narrow-bore column for fast analysis (4 min) and reduced solvent consumption

Troubleshooting Common Separation Issues

Here are answers to frequently asked questions that can help you optimize your separation.

Q1: How can I improve the resolution between sildenafil and its metabolites?
  • Adjust the Mobile Phase pH and Composition: The retention of sildenafil and its metabolites is highly sensitive to mobile phase pH. One study found that a lower pH (e.g., 4.5) provided better separation efficiency [2]. Optimizing the organic solvent gradient (acetonitrile concentration) is also critical for resolving peaks, especially for the active metabolite N-desmethylsildenafil [2].
  • Verify System Suitability Parameters: For methods based on the USP monograph, ensure your system meets specific criteria. The resolution between sildenafil and sildenafil N-oxide should be not less than 2.5, and the peak tailing factor for sildenafil should be not more than 1.5 [1].
Q2: What should I do if I encounter poor peak shape?
  • Use a Guard Column: A guard column with the same stationary phase as your analytical column (e.g., a C18 guard column) is recommended to protect the main column from contaminants and extend its life, which helps maintain symmetric peak shapes [3] [4].
  • Buffer the Mobile Phase: Using a buffered mobile phase, such as 20 mM phosphate buffer, can help control the pH precisely and improve peak shape, as demonstrated in methods for analyzing pharmaceutical tablets [5].
Q3: How can I make my HPLC method faster and more environmentally friendly?
  • Switch to a Narrow-Bore Column: Using a narrow-bore column (e.g., 50 x 3.2 mm) allows for a significantly lower flow rate (e.g., 0.7 mL/min) and reduces total run time to just a few minutes. This approach cuts organic solvent consumption by nearly 80% per analysis while maintaining excellent performance [5].

Sildenafil Analysis Workflow

The following diagram illustrates a general workflow for developing and running an HPLC analysis for sildenafil and its metabolites.

Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep ColumnSelect Column Selection: C18 Stationary Phase SamplePrep->ColumnSelect MPOptimize Mobile Phase Optimization ColumnSelect->MPOptimize pH Typical pH 3.0 - 4.5 MPOptimize->pH Adjust pH Organic Acetonitrile or Methanol MPOptimize->Organic Gradient/Isocratic DataAnalysis Data Analysis & Validation pH->DataAnalysis Organic->DataAnalysis

Key Takeaways for Your Technical Guides

  • Metabolite Focus: The primary active metabolite of concern is N-desmethylsildenafil. Your methods should be optimized to separate it from the parent drug [2] [6].
  • Matrix Matters: The biological matrix (e.g., plasma vs. whole blood) can significantly impact analysis. Methods may need adjustment for different matrices, and sample preparation (like solid-phase extraction) is crucial for clean results [2] [4].
  • Multiple Techniques: While HPLC-UV is robust and widely available, remember that LC-MS/MS is often used in advanced research and clinical labs for superior sensitivity and confirmation, especially for low-concentration metabolites [2].

References

optimizing LC-MS sensitivity for Pyrazole N-Demethyl Sildenafil-d3

Author: Smolecule Technical Support Team. Date: February 2026

Method Development Fundamentals

For LC-MS/MS analysis of Pyrazole N-Demethyl Sildenafil-d3, you can adapt methods used for similar compounds. The table below summarizes key parameters from established methods for sildenafil and tadalafil that you can use as a starting point [1] [2].

Parameter Method A (Sildenafil Metabolite) Method B (Tadalafil) Suggested Starting Point for this compound
Analytical Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [2] Synergi Hydro-RP C18 (100 x 4.6 mm, 4 µm) [1] C18 column (50-100 mm length, 1.7-4 µm particle size)

| Mobile Phase | A: 2 mM Ammonium Formate + 0.1% FA in Water B: Acetonitrile [2] | Methanol : 10 mM Ammonium Formate, pH 4.0 (90:10, v/v) [1] | A: 2-10 mM Ammonium Formate/Ammonium Acetate (water) B: Methanol or Acetonitrile | | Gradient | Gradient from low to high %B [2] | Isocratic [1] | Gradient, e.g., 20% B to 80% B over 3-5 minutes | | Flow Rate | 0.3 mL/min [2] | 0.9 mL/min [1] | 0.3 - 0.9 mL/min (adjust based on column dimensions) | | Injection Volume | Not specified in excerpt | 10 µL (from 500 µL elution volume) [1] | 1-10 µL | | MS Ionization | ESI+ [2] | ESI+ [1] | ESI+ | | MS Mode | MRM [2] | MRM [1] | MRM | | Precursor Ion (m/z) | 449.00 [2] | 390.3 (for Tadalafil) [1] | 463.57 (Calculated from [3]) | | Internal Standard | Sildenafil-d8 [2] | Tadalafil-d3 [1] | Pyrazole N-Demethyl Sildenafil (unlabeled) |

Troubleshooting Low Sensitivity

If you encounter poor sensitivity, consider the following common issues and solutions, which apply broadly to LC-MS systems [4].

Problem Category Specific Issue Symptoms Potential Solutions

| Chromatography | Poor Peak Shape / Low Efficiency | Broad peaks, low peak height, fronting or tailing. | - Use a guard column.

  • Ensure mobile phase pH and buffer strength are optimal.
  • Check column temperature. | | | Poor Retention / Co-elution | Analyte elutes in solvent front or with matrix; ion suppression. | - Adjust gradient starting point (reduce initial %B).
  • Test different column chemistries (e.g., HILIC, phenyl). | | MS Instrument & Source | Ion Source Contamination | Gradually decreasing signal for all analytes. | - Clean ion source and orifice.
  • Use a divert-to-waste valve early in the run. | | | Suboptimal Source Parameters | Low signal-to-noise. | - Re-optimize source temperature, gas flows, and voltages for your new analyte. | | | Data Acquisition Rate Too Low | Peak appears broad and short, with too few data points. | - Increase the MS data acquisition rate to ensure 15-20 data points across a peak. | | Sample & Matrix | Analyte Adsorption ("Stickiness") | Irreproducible peak areas, especially in early injections; recovery <100%. | - "Prime" the system with multiple injections of a high-concentration sample.
  • Use polypropylene vials and tubes.
  • Add a modifier to the sample (e.g., 0.1% BSA). | | | Ion Suppression from Matrix | Signal is lower in spiked matrix than in neat solution. | - Improve sample cleanup (e.g., SPE, EMR - [5]).
  • Improve chromatographic separation to move analyte away from matrix elution. |

The following workflow diagram outlines a logical approach to diagnosing and resolving sensitivity issues.

Start Sensitivity Issue Detected CheckChromatography Check Chromatography Start->CheckChromatography CheckMS Check MS Signal & Source Start->CheckMS CheckSample Check Sample & Matrix Start->CheckSample BroadPeaks Broad or Misshapen Peaks? CheckChromatography->BroadPeaks LowNeatSignal Low Signal in Ne Solution? CheckMS->LowNeatSignal LowMatrixSignal Signal Drop in Matrix? CheckSample->LowMatrixSignal FixColumn Optimize Column/ Mobile Phase BroadPeaks->FixColumn Yes FixSource Clean/Re-optimize Ion Source LowNeatSignal->FixSource Yes FixMatrix Improve Sample Cleanup/ System Priming LowMatrixSignal->FixMatrix Yes p1 p2

Detailed Experimental Protocol

This protocol is adapted from a tadalafil quantification method and can serve as a template [1].

1. Sample Preparation (Solid Phase Extraction)

  • Materials: Blank human plasma (K3EDTA), this compound, internal standard (if available), Phenomenex Strata-X-C or similar SPE cartridges (30 mg, 1 mL), methanol, water, ammonium formate, formic acid [1].
  • Steps:
    • Pipette 200 µL of plasma into a tube.
    • Add 25 µL of your internal standard working solution (if available) and vortex for 10 seconds.
    • Add 500 µL of Milli-Q water and vortex to mix.
    • Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
    • Load the diluted plasma sample onto the cartridge.
    • Wash the cartridge with 2 x 1 mL of water.
    • Dry the cartridge by applying nitrogen gas flow (approx. 2.4 L/min) for 2 minutes.
    • Elute the analyte into a labeled vial using 500 µL of your mobile phase.
    • Inject 10 µL into the LC-MS/MS system [1].

2. LC-MS/MS Instrumental Setup

  • LC System: UHPLC or HPLC system.
  • Column: C18 column (e.g., Phenomenex Synergi Hydro-RP or similar), 100 mm x 4.6 mm, 4 µm [1].
  • Mobile Phase: Methanol and 10 mM ammonium formate (pH 4.0 adjusted with formic acid) in a 90:10 (v/v) ratio [1].
  • Flow Rate: 0.9 mL/min.
  • Column Oven Temperature: 40 °C.
  • Autosampler Temperature: 5 °C.
  • MS System: Triple quadrupole mass spectrometer with ESI+.
  • MRM Transitions: You will need to optimize these for your specific compound. For this compound (MW 463.57), a suggested starting point is [1] [2]:
    • Quantifier: m/z 463.6 -> XXX (You must identify a characteristic product ion)
    • Qualifier: m/z 463.6 -> YYY (A different product ion for confirmation)

Key Takeaways and Final Recommendations

  • Use a Structural Analog as a Guide: In the absence of a published method for your specific compound, the well-documented methods for sildenafil and tadalafil provide an excellent foundation for initial parameters [1] [2].
  • Prioritize Sample Cleanup: SPE, as demonstrated, can provide high and precise recovery (98-100%) and effectively minimize matrix effects, which is crucial for sensitivity and reproducibility [1].
  • Empirical Optimization is Critical: The most important step will be to experimentally determine the optimal MRM transitions, fragmentor voltages, and collision energies for this compound on your specific instrument.

References

reducing matrix effects in Sildenafil metabolite analysis

Author: Smolecule Technical Support Team. Date: February 2026

What Are Matrix Effects & Why Do They Matter?

Matrix Effects (MEs) are a critical challenge in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis. They occur when co-eluting compounds from the sample matrix (like plasma, urine, or blood) interfere with the ionization of your target analyte in the mass spectrometer. This leads to either ion suppression or enhancement, adversely affecting the method's accuracy, precision, sensitivity, and reproducibility [1] [2].

For the analysis of drugs like Sildenafil and its metabolites in biological fluids, matrix effects are a primary concern because they can lead to inaccurate pharmacokinetic data or incorrect therapeutic drug monitoring results [3] [4].

How to Detect and Quantify Matrix Effects

Before implementing correction strategies, it's essential to detect and quantify the extent of matrix effects in your method. The following table summarizes the two most common approaches [1] [2].

Method Description Procedure Advantages & Limitations

| Post-Extraction Addition | Compares the analyte response in a clean matrix to that in a solution [1]. | 1. Prepare a blank matrix sample (e.g., drug-free plasma). 2. Process it through the entire sample preparation workflow. 3. Spike a known concentration of the analyte into the processed sample. 4. Compare its signal to the same concentration in a pure solvent (e.g., mobile phase). | Advantage: Provides a quantitative measure (Matrix Factor). Limitation: Requires a blank matrix. May not be suitable for endogenous analytes [1]. | | Post-Column Infusion | Qualitatively maps ionization suppression/enhancement across the chromatographic run time [1]. | 1. Connect a syringe pump infusing a solution of your analyte to the LC eluent post-column. 2. Inject a processed blank matrix sample into the LC system. 3. Monitor the analyte signal. A dip or rise indicates a region of ME. | Advantage: Visually identifies problematic retention times. Limitation: Qualitative, time-consuming, requires additional hardware [1]. |

The Matrix Factor (MF) can be calculated from the Post-Extraction Addition method as follows: MF = (Peak Response of Analyte in Spiked Processed Matrix) / (Peak Response of Analyte in Neat Solution) An MF of 1 indicates no matrix effects, <1 indicates suppression, and >1 indicates enhancement [1].

The workflow below illustrates the decision-making process for addressing matrix effects, from detection to implementation of correction strategies.

Start Start: Suspected Matrix Effects Detect Detect & Quantify Matrix Effects Start->Detect Method1 Post-Extraction Addition Detect->Method1 Method2 Post-Column Infusion Detect->Method2 Assess Assess Results Method1->Assess Method2->Assess Acceptable Matrix Effects Acceptable Assess->Acceptable NotAcceptable Matrix Effects Not Acceptable Assess->NotAcceptable Reduce Strategies to Reduce MEs NotAcceptable->Reduce Correct Strategies to Correct MEs NotAcceptable->Correct Strategy1 Improve Sample Clean-up Reduce->Strategy1 Strategy2 Optimize Chromatography Reduce->Strategy2 Strategy3 Dilute the Sample Reduce->Strategy3 Correction1 Use Stable Isotope-Labeled Internal Standard (SIL-IS) Correct->Correction1 Correction2 Use Standard Addition Method Correct->Correction2 Correction3 Use a Co-eluting Structural Analogue IS Correct->Correction3

Strategies to Overcome Matrix Effects

If matrix effects are unacceptable, a combination of reduction and correction strategies should be employed.

Reduction via Sample Preparation & Chromatography

The goal is to physically remove interfering compounds from the sample.

  • Improve Sample Clean-up: Utilize efficient extraction techniques. For Sildenafil analysis in plasma, liquid-liquid extraction (LLE) has been successfully employed, using solvents like diethyl ether and acetonitrile to separate the analyte from matrix components [4]. Solid-phase extraction (SPE) is another powerful option for achieving a cleaner extract [1] [2].
  • Optimize Chromatography: This is often the most effective approach. Adjusting the chromatographic conditions to increase the separation between your analyte and interfering compounds can significantly reduce co-elution.
    • Increase Retention Time: Using a stronger wash solvent or a longer/steeped gradient can help elute strongly retained matrix components before the next injection [1].
    • Change Separation Selectivity: Altering the column chemistry (e.g., switching from C18 to a phenyl-hexyl column) or modifying the mobile phase (e.g., using pH control) can shift the retention time of your analyte away from the region of ionization suppression [1].
  • Dilute the Sample: If your method is sufficiently sensitive, simply diluting the sample with mobile phase or water can reduce the concentration of matrix interferents. This is a simple but effective check [1].
Correction via Calibration Techniques

When matrix effects cannot be fully eliminated, data correction techniques are essential.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold-standard approach for correction. A SIL-IS (e.g., Sildenafil-d8) has nearly identical chemical and chromatographic properties to the analyte, so it co-elutes and experiences the same matrix effects. By using the analyte/IS response ratio, the effects are effectively compensated for [1] [2]. The main limitation is cost and commercial availability.
  • Standard Addition Method: This method is particularly useful when a blank matrix is unavailable or a SIL-IS is not an option. It involves adding known increments of the analyte to aliquots of the sample. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve back to the x-axis. While accurate, it is sample-intensive and low-throughput [1].
  • Structural Analogue Internal Standard: If a SIL-IS is unavailable, a compound with a similar structure that co-elutes with the analyte can be used as an internal standard. However, its ability to correct for matrix effects may be less perfect than a SIL-IS [1].

Detailed Experimental Protocol: Post-Extraction Addition

Here is a step-by-step protocol to quantitatively assess matrix effects using the Post-Extraction Addition method [1].

Objective: To determine the Matrix Factor (MF) for Sildenafil in human plasma.

Materials & Reagents:

  • Drug-free human plasma
  • Sildenafil citrate reference standard
  • Internal Standard (e.g., Sildenafil-d8 or a suitable analogue)
  • HPLC-grade solvents: Acetonitrile, Methanol, Water, Formic Acid
  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Stock Solution: Prepare a stock solution of Sildenafil in methanol.
    • Working Solutions: Dilute the stock solution with methanol to prepare at least three quality control (QC) levels (e.g., Low, Mid, High).
    • IS Solution: Prepare a working solution of the Internal Standard.
  • Process Samples (in triplicate for each QC level):

    • Set A (Neat Solution): Pipette an appropriate volume of the Sildenafil working solution directly into an autosampler vial and evaporate to dryness. Reconstitute with mobile phase. This represents the "neat" response.
    • Set B (Spiked Processed Matrix): a. Take 100 µL of drug-free plasma and process it through your intended sample preparation method (e.g., protein precipitation with 300 µL acetonitrile [4]). b. After centrifugation, transfer the supernatant to a new tube. c. Spike the known concentration of Sildenafil working solution and IS solution into the processed supernatant. d. Evaporate and reconstitute for LC-MS analysis.
  • LC-MS/MS Analysis:

    • Inject and analyze all samples (Set A and Set B) using your developed LC-MS method.
  • Calculation:

    • For each QC level, calculate the Matrix Factor (MF):
      • MF = (Mean Peak Area of Sildenafil in Set B) / (Mean Peak Area of Sildenafil in Set A)
    • The CV of the MF should ideally be less than 15%. A significant deviation from 1.0 indicates the presence of matrix effects.

References

method validation parameters for Sildenafil impurity testing

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Parameters & Targets

The following table summarizes the typical acceptance criteria for key parameters in a validated sildenafil impurity method, based on International Council for Harmonisation (ICH) guidelines [1].

Parameter Description Typical Acceptance Criteria
Specificity Ability to distinguish sildenafil from its impurities and other components. No interference from blank, and baseline separation of all known impurities (e.g., A, B, C, D) [1].
Linearity & Range Method produces results directly proportional to analyte concentration. Correlation coefficient (r²) > 0.99 over a specified range (e.g., from LOQ to 150-200% of specification limit) [1].
Accuracy/Recovery Closeness of measured value to true value. Recovery of 98-102% for the API; similar for impurities, as demonstrated with spiked samples [1].
Precision Closeness of agreement between a series of measurements. Relative Standard Deviation (RSD) of ≤ 10% for impurity content, and ≤ 2% for the assay of the main component [1].
Quantitation Limit (LOQ) Lowest impurity level that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio ≥ 10, and RSD ≤ 10% at the LOQ level. Must be at or below the reporting threshold [1].
Reporting Threshold Impurity level below which data does not need to be reported. 0.05% for a Maximum Daily Dose (MDD) > 1g; 0.10% for MDD ≤ 1g. Sildenafil citrate MDD is 100mg [1].

Established Experimental Protocols

Here are detailed methodologies for quantifying sildenafil and its impurities, as cited in recent literature.

LC-MS/MS Method for Sildenafil and Metabolites in Plasma

This method is designed for bioanalytical applications, such as pharmacokinetic studies [2].

  • Sample Preparation: Uses a one-step protein precipitation with acetonitrile. An internal standard, such as sildenafil-d8, is added to the plasma sample before precipitation to correct for variability [2].
  • Chromatography:
    • Column: Waters ACQUITY UPLC BEH C18.
    • Mobile Phase: Utilizes a binary gradient system. The exact composition was not specified but is typical of reverse-phase methods using water/acetonitrile or water/methanol with modifiers like formic acid or ammonium formate.
    • Flow Rate: Not specified, but UPLC methods are typically in the range of 0.2-0.6 mL/min.
  • Detection: API4000 Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source operating in positive ion mode. Detection is via Multiple Reaction Monitoring (MRM) for high specificity [2].
  • Key Advantage: This method is validated for simultaneously quantifying sildenafil and its active metabolites, N-desmethylsildenafil and N1,N4-desmethylsildenafil, which is crucial for accurate bioequivalence and safety studies [2].
Stability-Indicating HPLC Method for Sildenafil Tartrate

This method was developed for the analysis of the active pharmaceutical ingredient (API) and its process-related impurities [3].

  • Sample Preparation: Dissolve the API directly in the mobile phase or methanol.
  • Chromatography:
    • Column: C18 column (100mm x 4.6mm, 5µm).
    • Mobile Phase: Methanol and 0.1% Formic Acid in a ratio of 70:30 [3].
    • Flow Rate: 0.5 mL/min [3].
    • Detection: UV detection at 290 nm [3].
    • Injection Volume: 20 µL.
  • Key Outcome: The method successfully separated and characterized five process impurities (Amine, Nitro, Condensed, CSA, and Cyclised) and is validated as per ICH guidelines, making it suitable for quality control in manufacturing [3].

Frequently Asked Questions (FAQs)

Q1: Why is it critical to monitor specific impurities like Impurity B and C in sildenafil?

Some impurities, such as Impurity B and Impurity C, are a common quality issue. Studies have found that many generic sildenafil products, particularly those purchased online, contain levels of Impurity B and C that exceed the ICH qualification threshold [1]. Since the safety profile of impurities at high levels may be unknown, controlling them is essential for patient safety. The ICH sets strict thresholds for reporting, identifying, and qualifying impurities based on the Maximum Daily Dose of the drug [1].

Q2: My analytical method shows poor recovery for sildenafil impurities. What could be the cause?

Poor recovery during sample preparation can significantly impact accuracy. Research comparing techniques found that the extraction recovery rate for sildenafil and its metabolites was low with liquid-liquid extraction (LLE), which affected sensitivity and reproducibility [2]. While solid-phase extraction (SPE) can be effective, it is more costly and complex.

  • Recommended Solution: For plasma samples, a simple one-step protein precipitation with acetonitrile has been demonstrated to provide adequate recovery with minimal matrix effect and is less cumbersome than LLE or SPE [2]. For API or formulation analysis, ensure the diluent solvent effectively dissolves both the API and all potential impurities.

Q3: How can I confirm the identity of an unknown peak in my sildenafil chromatogram?

Confirming the structure of an impurity requires analytical techniques beyond HPLC.

  • Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer is the most direct way. MS can determine the molecular weight and fragmentation pattern of the unknown impurity, allowing you to hypothesize its structure by comparing it with known degradation pathways or synthetic byproducts [3].
  • Nuclear Magnetic Resonance (NMR): If the impurity can be isolated in sufficient quantity, NMR spectroscopy provides detailed information about the carbon-hydrogen framework, enabling definitive structural elucidation [3].

Troubleshooting Guide: Common HPLC Issues

Problem Potential Causes Suggested Actions

| Poor Peak Shape (Tailing) | - Column degradation

  • Silanol interactions
  • Inappropriate mobile phase pH | - Use a younger column or dedicated for this method
  • Use a mobile phase additive (e.g., formic acid) [3]
  • Ensure mobile phase pH is optimized | | Insufficient Separation | - Mobile phase strength too strong
  • Gradient program not optimized | - Decrease the organic solvent ratio in the mobile phase
  • Flatten the gradient to increase retention times and resolution | | Low Recovery of Impurities | - Inefficient extraction technique | - For plasma, switch from LLE to protein precipitation [2]
  • For solid samples, check solubility and consider sonication |

Sildenafil Impurity Analysis Workflow

The following diagram summarizes the logical workflow for developing and validating an impurity method for sildenafil.

start Start Method Development col Select C18 Column start->col mob Optimize Mobile Phase (e.g., MeOH:Buffer 70:30) col->mob det Set Detection (UV: 290nm or MS) mob->det sep Achieve Baseline Separation of all Known Impurities? det->sep no_sep No sep->no_sep Re-optimize conditions yes_sep Yes sep->yes_sep no_sep->mob val Begin Full Method Validation (Refer to Parameter Table) yes_sep->val rou Implement Routine QC Testing val->rou

References

troubleshooting poor recovery of deuterated Sildenafil metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation & Derivatization Protocols

Proper sample preparation is crucial for improving the recovery and detection of deuterated metabolites.

  • Solid-Phase Extraction (SPE) with Derivatization: A validated method for sildenafil and its active metabolite, desmethyl-sildenafil, uses a combination of SPE and derivatization to reduce matrix effects and enhance sensitivity [1].

    • Procedure: After extracting the analytes from whole blood using SPE, derivatize them using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in acetonitrile [1].
    • Outcome: This protocol achieved absolute recovery rates between 83.1% and 93.2% for both sildenafil and desmethyl-sildenafil, demonstrating its effectiveness [1].
  • Hydrogen-Deuterium Exchange (HDX) Control: For general deuteration experiments, ensuring complete and consistent deuteration is key. A robust protocol for creating a "maximally deuterated" (maxD) control can be achieved in approximately 40 minutes [2].

    • Procedure: The method involves denaturation of the protein first, followed by a short deuteration step (around 10 minutes). This sequence maximizes deuteration while limiting protein aggregation by avoiding high temperatures and low pH during deuteration [2].

LC-MS Analysis Optimization

Optimizing your LC-MS setup can significantly improve data quality for deuterated molecules.

  • Post-Column H/D Exchange with D₂O Infusion: This technique helps distinguish between monoisotopic metabolites (e.g., hydroxylated vs. N-oxidized metabolites) by identifying labile hydrogen atoms [3].
    • Setup: Use a simple T-connector to infuse D₂O post-column into the HPLC eluent stream just before the electrospray ion source [3].
    • Optimization: To balance H/D-exchange efficiency and D₂O consumption, split the HPLC eluent flow and optimize the D₂O infusion rate. One study found that splitting a 300 µl/min flow and adding D₂O at 20 µl/min achieved acceptable exchange ratios (44% to 82%) with low solvent consumption [3].

Data Processing & Analysis Tools

Advanced software tools can help you accurately interpret complex mass spectrometry data from deuterated samples.

  • DGet! Software for Deuteration Calculation: DGet! is an open-source tool specifically designed to calculate deuterium enrichment from mass spectrometric data [4].
    • Key Advantage: It uses deconvolution to remove isotopic interferences from elements like ¹³C, which are often not accounted for in manual calculations or spreadsheets. This allows for more accurate recovery of both the overall deuteration percentage and the distribution of partially deuterated isotopologues [4].
    • Performance: In tests, DGet! calculated overall deuteration levels with an average absolute difference of 0.4% ± 0.3% compared to previously reported values [4].

The table below summarizes the core protocols for your reference.

Troubleshooting Area Recommended Technique Key Reagents/Software Reported Outcome/Performance
Sample Preparation SPE with Derivatization [1] BSTFA with 1% TMCS in acetonitrile Recovery: 83.1–93.2% [1]
HDX Control Denaturation-first maxD Protocol [2] D₂O Preparation time: ~40 min; Limits aggregation [2]
LC-MS Analysis Post-Column D₂O Infusion [3] D₂O, LC/ESI/TOF-MS Exchange ratios: 44–82%; Low D₂O consumption [3]
Data Analysis Deuteration Calculation with DGet! [4] DGet! (Open-source Python package) Accuracy: 0.4% ± 0.3 vs. reported values [4]

Experimental Workflow for Deuteration Analysis

The following diagram outlines a generalized workflow for analyzing deuterated sildenafil metabolites, integrating the above troubleshooting points.

G Start Start: Biological Sample (Blood/Tissue) Prep Sample Preparation Start->Prep SPE SPE with Derivatization (BSTFA + 1% TMCS) Prep->SPE HDX HDX Control Preparation (Denature → Deuterate) Prep->HDX LCMS LC-MS Analysis SPE->LCMS HDX->LCMS D2O Post-Column D₂O Infusion LCMS->D2O Optional for metabolite ID DataProc Data Processing LCMS->DataProc D2O->DataProc DGet Deuteration Calculation (DGet! Software) DataProc->DGet End End: Deuteration Level & Isotopologue Distribution DGet->End

References

enhancing detection limits for Sildenafil-d3 compounds

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Enhanced Detection

The following table summarizes state-of-the-art techniques from recent literature that focus on achieving high sensitivity for Sildenafil and its analogues in complex samples.

Method Name Key Feature for Sensitivity Reported Detection Limits Application Context Reference

| Dual-Labeled Probe Time-Resolved Fluorescence Immunochromatography Assay (DL-TRFICA) | Uses two broad-spectrum antibodies labeled with time-resolved fluorescent microspheres. | IC₅₀ for Sildenafil-like adulterants: 2.49–5.88 ng mL⁻¹ LOD: 0.08–1.66 ng mL⁻¹ | Rapid screening of 9 sildenafil-like adulterants in dietary supplements (e.g., herbal drinks, pills). [1] | | | LC-MS/MS with Protein Precipitation | Simple sample prep; mass transitions monitored (m/z 489→151 for vardenafil). | LOD: 0.2 ng/mL LLOQ: 0.5 ng/mL | Quantification of PDE-5 inhibitors in small volumes (100 µL) of rabbit plasma. [2] | | | Validated UPLC-MS/MS | Shorter runtime and sharper peak shape to reduce matrix interference. | Data not specified for Sildenafil; method designed for simultaneous assay of three PDE-5 inhibitors. | Simultaneous determination of sildenafil, tadalafil, and vardenafil in postmortem blood samples. [3] | | | HPLC & LC-MS/MS (Multi-Analyte) | Validated for 94 sexual enhancement compounds. | LOD/LOQ: Conformed to ICH guidelines; specific values not provided. | Large-scale screening of dietary supplements and food samples for a wide range of illegal additives. [4] | | | Electrochemical Detection (Voltammetry) | Uses advanced electrode materials (e.g., graphene, carbon nanotubes). | Presented as highly sensitive and cost-effective; specific LOD values not provided in results. | Proposed for rapid, on-site detection of sildenafil adulteration in natural products. [5] | |

Troubleshooting Common Sensitivity Issues

Here are some frequent challenges and solutions based on the principles of the methods described.

Problem Possible Cause Suggested Solution

| High Background Noise & Matrix Interference | Co-eluting compounds from complex sample matrices (e.g., herbs, plasma). | • Improve Sample Cleanup: Incorporate solid-phase extraction (SPE) [3] over simple protein precipitation [2]. • Enhance Chromatography: Use UPLC for sharper peaks and a dedicated guard column [3] [2]. | | Low Signal & Poor Recovery | Inefficient extraction or analyte loss during sample preparation. | • Optimize Extraction Solvent: Use ice-cold acetonitrile for protein precipitation [2]. • Internal Standard: Use a stable isotope-labeled internal standard (e.g., Sildenafil-d3) to correct for recovery losses. | | Inconsistent Results & Poor Reproducibility | Unoptimized or unstable detection parameters. | • MS/MS Optimization: Fine-tune collision energy and fragmentor voltage for the specific mass transition of your analyte [2]. • Method Validation: Rigorously validate for precision and accuracy per ICH guidelines [4]. |

Detailed Experimental Protocol

For the most sensitive results, LC-MS/MS is the gold standard. Here is a detailed protocol based on the method described for vardenafil in rabbit plasma, which can be adapted for Sildenafil-d3 [2].

1. Sample Preparation (Protein Precipitation) * Materials: Ice-cold acetonitrile, internal standard (e.g., Tadalafil or Sildenafil-d3). * Procedure: * Combine 100 µL of plasma with 25 µL of internal standard solution. * Vortex the mixture for 30 seconds. * Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins. * Vortex again for 30 seconds. * Centrifuge the mixture at 14,000 rpm at 5°C for 10 minutes. * Collect the clear supernatant and inject a small aliquot (e.g., 2 µL) into the LC-MS/MS system.

2. LC-MS/MS Analysis Conditions * Chromatography: * Column: Agilent Zorbax Eclipse Plus (2.1 × 50 mm, 1.8 µm). * Mobile Phase: (A) 0.1% Formic acid in water; (B) 100% Acetonitrile. * Gradient: | Time (min) | % A | % B | |------------|-----|-----| | 0.0 | 90 | 10 | | 0.5 | 10 | 90 | | 3.0 | 10 | 90 | | 3.1 | 90 | 10 | | 6.0 | 90 | 10 | * Flow Rate: 0.4 mL/min. * Total Run Time: 6 minutes. * Mass Spectrometric Detection (ESI+): * Gas Temp: 280°C. * Nebulizer: 50 psi. * For Sildenafil, you would monitor its specific mass transition (the paper used m/z 489 → 151 for vardenafil and m/z 390 → 169 for tadalafil as IS).

Sildenafil's Mechanism of Action

Understanding the underlying pharmacology is crucial for context. Sildenafil works by potentiating the NO/cGMP signaling pathway, leading to smooth muscle relaxation. The following diagram illustrates this process.

G SexualStimulation Sexual Stimulation NORelease NO Release SexualStimulation->NORelease GuanylateCyclase Guanylate Cyclase Activation NORelease->GuanylateCyclase cGMPProduction cGMP Production GuanylateCyclase->cGMPProduction SmoothMuscleRelaxation Smooth Muscle Relaxation & Erection cGMPProduction->SmoothMuscleRelaxation cGMPDegradation cGMP Degradation (Inactive 5'-GMP) cGMPProduction->cGMPDegradation  Reduces Levels PDE5 PDE5 Enzyme PDE5->cGMPDegradation  Normal Pathway Sildenafil Sildenafil (PDE5 Inhibitor) Sildenafil->cGMPProduction  Increases & Prolongs Sildenafil->PDE5  Inhibits

This diagram shows how Sildenafil inhibits PDE5, preventing cGMP degradation and leading to sustained smooth muscle relaxation [5] [6] [7].

Key Takeaways for Your Research

To maximize your detection limits for Sildenafil-d3, the collective data suggests:

  • For Ultimate Sensitivity: LC-MS/MS, particularly UPLC-MS/MS, remains the most powerful and widely used technique, capable of reaching detection limits in the sub-ng/mL range [3] [2].
  • For Rapid Screening: Emerging techniques like DL-TRFICA offer excellent sensitivity for a broad panel of analogues with the benefit of high throughput and minimal sample preparation [1].
  • Critical Steps: Focus on optimizing sample cleanup to reduce matrix effects and meticulously validating your MS/MS parameters for reproducibility.

References

column selection for Sildenafil metabolite separation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Sildenafil and Metabolites

For a quick overview, the table below summarizes three established methods for analyzing Sildenafil and its metabolites in plasma.

Method & Citation Analytes Column Used Mobile Phase Sample Prep Key Performance

| Narrowbore HPLC with Column Switching [1] [2] | Sildenafil, UK-103,320 | Primary: Capcell Pak MF Ph-1 (20x4 mm) Analytical: Phenyl-hexyl (100x2 mm) | 36% acetonitrile in 10 mM phosphate (pH 4.5) | Dilution & on-line cleanup | LOD: 10 ng/mL Linearity: 10-1000 ng/mL Runtime: 17 min | | LC-MS/MS [3] [4] | Sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafil | ACQUITY UPLC BEH C18 (50x2.1 mm, 1.7 µm) | Gradient: 2mM Ammonium formate (0.1% FA) / Acetonitrile | Protein Precipitation | LLOQ: 1.0 ng/mL Linearity: 1.0-1000 ng/mL Runtime: Not Specified | | RP-HPLC with UV Detection [5] | Sildenafil | Prontosil C18 (150x4.6 mm, 5 µm) | Isocratic: Methanol:Water (85:15 v/v) | Liquid-Liquid Extraction | LOQ: 160 ng/mL Linearity: 100-6000 ng/mL Runtime: <5 min |

Detailed Protocol: Narrowbore HPLC with Column Switching

This method [1] [2] is highly automated and uses a column-switching system for direct plasma analysis. The workflow involves a primary separation for deproteinization, followed by analyte focusing and final analytical separation.

workflow Start Start: Load 100 µL Diluted Plasma Step1 Primary Separation (Capcell Pak MF Ph-1 column) Removes proteins & concentrates analytes Mobile Phase: 15% ACN in 20mM Phosphate (pH 7) Start->Step1 Step2 Valve Switching & Analyte Focusing (Traps analytes on intermediate column) Step1->Step2 Step3 Back-flush Elution & Analytical Separation (Phenyl-hexyl column) Mobile Phase: 36% ACN in 10mM Phosphate (pH 4.5) Step2->Step3 Step4 UV Detection (Total runtime: 17 min) Step3->Step4

Key Steps and Parameters
  • Sample Preparation: Minimal. Dilute the plasma sample and inject directly without pre-purification [1].
  • Column Switching System: Employs a triple-column setup (pre-column, intermediate column, analytical column) for automated on-line cleanup and concentration [2].
  • Detection: UV detection is used. The method demonstrates excellent sensitivity with a detection limit of 10 ng/mL and a linear range of 10-1000 ng/mL. The total analysis time is 17 minutes [1].

Frequently Asked Questions (FAQs)

Here are answers to common troubleshooting questions.

  • What are the key advantages of the column-switching HPLC method? This method is fully automated and requires minimal sample preparation (just plasma dilution), reducing manual handling and error. The on-line sample cleanup effectively removes proteins and concentrates the analytes, leading to excellent sensitivity (LOD 10 ng/mL) and good precision (RSD ≤ 2.3%) [1] [2].

  • My lab does not have an LC-MS/MS system. What is a reliable HPLC-UV method? The RP-HPLC method [5] provides a simpler, cost-effective alternative. It uses a common C18 column (Prontosil, 150x4.6 mm, 5 µm) and an isocratic mobile phase of methanol:water (85:15 v/v). Sample preparation involves liquid-liquid extraction with diethyl ether and acetonitrile. This method has a higher quantitation limit (160 ng/mL) but is suitable for pharmacokinetic studies in animal models [5].

  • Which method should I use for the highest sensitivity and confirmation of metabolite identity? For maximum sensitivity and definitive confirmation of metabolite structures, the LC-MS/MS method [3] [4] is the best choice. It offers a significantly lower limit of quantification (1.0 ng/mL) and uses multiple reaction monitoring (MRM) for highly specific detection of Sildenafil and its two primary metabolites.

Key Takeaways for Your Experiment

  • For high-throughput, automated analysis without complex sample prep, the narrowbore column-switching method is highly effective.
  • For ultimate sensitivity and specificity, particularly for distinguishing between multiple metabolites, LC-MS/MS is the industry standard.
  • For a cost-effective and straightforward approach where high sensitivity is not critical, the RP-HPLC-UV method with a common C18 column is a viable option.

References

mobile phase optimization for Pyrazole N-Demethyl Sildenafil analysis

Author: Smolecule Technical Support Team. Date: February 2026

Validated UPLC-MS/MS Method at a Glance

The table below summarizes the core parameters of a validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for determining sildenafil and N-desmethyl sildenafil in human plasma [1].

Parameter Specification
Analytes Sildenafil and N-desmethyl sildenafil
Analytical Technique UPLC-MS/MS (Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry)
Sample Preparation Rapid protein precipitation extraction
Calibration Range 3.9 ng/mL to 1000 ng/mL (for both analytes)
Linearity (r²) ≥ 0.999
LLOQ (Lower Limit of Quantification) 3.9 ng/mL
LLOD (Lower Limit of Detection) 1.95 ng/mL
Accuracy & Precision (Intra-/Inter-day RSD%) < 15%
Matrix Effect 2.6% to 5.8% (mean percent deviation)

| Mean Recovery | Sildenafil: 83.2% N-desmethyl sildenafil: 84.5% |

Detailed Experimental Protocol

This section provides the methodology as described in the validated study [1]. The following workflow illustrates the key stages of the analysis:

G A 1. Sample Preparation B 2. Chromatographic Separation A->B C 3. Mass Spectrometric Detection B->C D 4. Data Analysis & Quantification C->D

  • Sample Preparation: The method uses a rapid protein precipitation extraction technique for processing human plasma samples. This involves using a precipitating solvent (like organic solvents) to remove proteins from the plasma before injection into the chromatographic system [1].

  • Chromatographic Separation:

    • System: Ultra Performance Liquid Chromatography (UPLC).
    • The specific details of the column, mobile phase composition, and gradient program were not fully detailed in the abstract. Developing and optimizing this mobile phase is a critical step for achieving the reported separation. A general strategy involves testing mixtures of solvents like water, methanol, or acetonitrile, often with pH modifiers (e.g., formic acid or ammonium acetate) to improve peak shape and resolution.
  • Detection and Quantification:

    • Detector: Tandem Mass Spectrometric detector (MS/MS).
    • Ion Mode: Typically, Electrospray Ionization (ESI) in positive mode is used for compounds like sildenafil.
    • The method relies on Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection of the parent and product ions for both sildenafil and its metabolite.
  • Data Analysis: The calibration curve was fitted using a least squares model with a weighting factor of (1/x) or (1/x²) to ensure accuracy across the wide dynamic range. The acceptance criteria for accuracy and precision were set at <15% RSD, as per FDA guidelines [1].

Frequently Asked Questions & Troubleshooting

Q1: What is the relevance of this method to "Pyrazole N-Demethyl Sildenafil"? The method explicitly validates the analysis of N-desmethyl sildenafil, which is the primary active metabolite of sildenafil. The "pyrazole" group is a core part of the sildenafil chemical structure. Therefore, this method serves as a directly applicable and peer-reviewed foundation for analyzing the metabolite you are interested in [1].

Q2: The method has a significant matrix effect. How was this addressed? The reported matrix effect, which indicates ion suppression or enhancement, was found to be between 2.6% and 5.8%. This is well within the acceptable limit of <15% set by regulatory guidelines. To manage matrix effects in your own work, ensure consistent and efficient protein precipitation, and consider using a stable isotope-labeled internal standard for both sildenafil and its metabolite, which can correct for variability in sample preparation and ionization [1].

Q3: How can I reduce the analysis time for high-throughput needs? While the cited method's runtime is not specified, you can optimize the UPLC gradient. For example, another study on different compounds highlighted an optimization that reduced run times to 20 min for impurity analysis and 10 min for active ingredients, which was twice as fast as the official method [2]. You can experiment with a steeper gradient and a higher flow rate (within column pressure limits) to shorten the runtime while maintaining baseline separation.

Q4: Where can I find more detailed protocol information? The full text of the research article cited as [1] will contain exhaustive details on the specific UPLC column, exact mobile phase composition, gradient elution program, and MRM transitions used. You can access it via the PubMed database with the provided PMID: 26253809.

References

Technical Support Center: Overcoming Interference in Sildenafil Adulteration Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Interference Challenges in Sildenafil Analysis

The analysis of sildenafil in herbal medicines and dietary supplements presents significant analytical challenges due to complex matrix interference and the presence of structural analogues deliberately added to evade detection. Pharmaceutical researchers and quality control professionals frequently encounter these obstacles when developing robust testing protocols. The intricate nature of herbal matrices combined with the growing sophistication of adulteration practices necessitates advanced analytical strategies to ensure accurate identification and quantification.

Interference in sildenafil testing primarily manifests in two forms: matrix-derived interference from the complex mixture of herbal compounds, excipients, and manufacturing byproducts; and structural analogue interference from intentionally modified phosphodiesterase-5 (PDE-5) inhibitors designed to mimic sildenafil's effects while avoiding detection through conventional methods. These analogues include dimethylsildenafil, thiodimethyl sildenafil, hydroxythiohomosildenafil, and many others that share similar chemical structures and properties with sildenafil, creating significant analytical challenges [1] [2]. The following sections provide comprehensive troubleshooting guidance and optimized methodologies to overcome these interference issues.

Analytical Technique Comparison Table

Analytical Technique Best For Limitations Interference Management Capabilities Sensitivity Range
HPLC-UV [3] [2] Routine screening, quantitation Limited without separation, co-elution issues Relative retention times, UV spectral matching, specific mobile phase optimization ~6.5 ng/mL (LOQ) [3]
LC-MS/MS [4] [5] Complex matrices, metabolites High equipment cost, requires expertise MRM transitions, specific fragmentation patterns 1.0-1000 ng/mL [4] [5]
ASAP-MS [6] Rapid screening Semi-quantitative Multivariate analysis, ambient ionization Varies with matrix
Electrochemical Methods [7] Portable screening, cost-effective Selectivity challenges in complex matrices Modified electrodes, nanomaterials Research phase

HPLC-UV Method Optimization for Interference Reduction

Optimized Chromatographic Parameters

The HPLC-UV method represents one of the most accessible and cost-effective approaches for sildenafil screening, particularly in resource-limited settings. However, its susceptibility to interference necessitates careful optimization of several critical parameters:

  • Mobile Phase Composition: Utilize a mixture of 10 mM phosphate buffer (pH 3.5) containing 0.1% triethylamine and acetonitrile in a 65:35 (v/v) ratio. The acidic pH and triethylamine addition significantly improve peak shape and separation efficiency for sildenafil and its analogues [3]. The buffer concentration and pH should be严格控制 maintained within ±0.1 units to ensure reproducible separations.

  • Column Selection and Temperature: Employ a reverse-phase C18 analytical column (4.6 × 250 mm, 5 μm particle size) maintained at 35°C. The consistent temperature control enhances retention time reproducibility, which is crucial for identifying sildenafil analogues based on relative retention times [3] [2]. For matrices with severe interference, a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) can provide superior resolution in shorter analysis times.

  • Detection Wavelength: Set the UV detector to 293 nm for optimal sildenafil detection, but consider additional wavelengths (220 nm, 250 nm) to help distinguish potential interferents through spectral comparison [3]. Modern diode array detectors facilitate the collection of full UV spectra for each peak, enabling post-run analysis and peak purity assessment.

Sample Preparation Techniques for Matrix Interference Reduction

Effective sample preparation is crucial for minimizing matrix interference in complex herbal products:

  • Liquid-Liquid Extraction: Implement a optimized extraction procedure using appropriate organic solvents. The recovery rates for sildenafil can range from 87.6% to 111.7% when proper extraction techniques are employed [3]. For particularly challenging matrices, consider employing a sequential extraction approach with solvents of varying polarity.

  • Solid-Phase Extraction (SPE): While more expensive, SPE provides superior cleanup for complex herbal matrices. C18 cartridges with careful conditioning and wash steps can effectively remove interfering compounds while maintaining high sildenafil recovery rates.

  • Protein Precipitation: For biological matrices or protein-rich herbal extracts, protein precipitation with acetonitrile provides a simple and effective cleanup method. This approach has demonstrated recovery rates exceeding 90% for sildenafil and its metabolites [4] [5].

Advanced Techniques for Complex Interference Challenges

LC-MS/MS Methodology for Maximum Specificity

When dealing with severe matrix interference or structurally similar analogues, LC-MS/MS provides the highest level of specificity and sensitivity. The technique's reliance on mass transitions rather than retention times alone makes it particularly effective for overcoming co-elution issues:

  • Ion Source and Polarity: Employ an electrospray ionization (ESI) source operated in positive ion mode, as sildenafil and its analogues ionize efficiently under these conditions [4] [5]. Source parameters should be optimized for each specific instrument to maximize sensitivity while minimizing background noise.

  • Multiple Reaction Monitoring (MRM) Transitions: Utilize the following specific transitions for sildenafil and common metabolites:

    • Sildenafil: m/z 475.30 → 100.10 [5]
    • N-desmethylsildenafil: m/z 461.20 → 283.30 [5]
    • N1,N4-desmethylsildenafil: m/z 449.00 → 283.00 [5]
    • Sildenafil-d8 (Internal Standard): m/z 483.30 → 108.10 [5]
  • Chromatographic Conditions for LC-MS/MS:

    • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)
    • Mobile Phase: A) 2 mM ammonium formate with 0.1% formic acid in water; B) acetonitrile
    • Gradient Elution: Program from 20% B to 95% B over 5-7 minutes
    • Flow Rate: 0.3 mL/min [4] [5]

The specific fragmentation patterns and mass transitions employed in LC-MS/MS analysis provide an additional dimension of selectivity beyond retention time, making this technique particularly valuable when analyzing complex herbal matrices with significant background interference [4].

ASAP-MS for Rapid Screening

Atmospheric Pressure Solids Analysis Probe (ASAP) combined with high-resolution mass spectrometry offers a innovative approach for rapid screening with minimal sample preparation:

  • Sample Introduction: Place a small amount of solid sample (approximately 50 mg) directly onto the ASAP probe without extensive extraction or cleanup [6]. This direct analysis approach significantly reduces sample preparation time and the potential for analyte loss.

  • Ionization and Detection: The sample is rapidly vaporized and ionized under ambient conditions, followed by detection using high-resolution mass spectrometry. The resulting mass spectra enable rapid identification of sildenafil based on exact mass measurement [6].

  • Multivariate Analysis: Employ multivariate statistical analysis of the mass spectrometry data to distinguish between non-sildenafil and sildenafil-adulterated samples, even in complex herbal matrices [6]. This approach is particularly valuable for high-throughput screening applications where rapid yes/no decisions are required.

Structural Analogue Identification Workflow

The proliferation of designer PDE-5 inhibitors engineered to evade conventional detection methods represents a significant challenge in sildenafil adulteration testing. These structurally modified compounds share the core pharmacological activity of sildenafil while incorporating subtle structural modifications that can interfere with analytical detection.

G cluster_legend Process Stage Legend Start Sample Suspected to Contain Sildenafil Analogues HPLC_UV HPLC-UV Screening (Relative Retention & UV Spectra) Start->HPLC_UV MS_Confirmation MS/MS Analysis for Fragmentation Pattern HPLC_UV->MS_Confirmation Atypical Pattern Detected Library_Match Compare with Known Analogue Library MS_Confirmation->Library_Match Unknown_ID Unknown Compound Detected Library_Match->Unknown_ID No Match Found Report Document Novel Analogue Update Detection Protocols Library_Match->Report Match Confirmed Structural_Elucidation High-Resolution MS for Structural Elucidation Unknown_ID->Structural_Elucidation Confirm_Bioassay Confirm PDE-5 Inhibition Activity via Bioassay Structural_Elucidation->Confirm_Bioassay Confirm_Bioassay->Report Screening Screening Phase Investigation Investigation Phase Alert Alert Condition Initial Initial Step

The identification of novel sildenafil analogues requires a systematic approach that combines multiple analytical techniques. This workflow begins with conventional HPLC-UV screening but rapidly escalates to advanced mass spectrometric techniques when atypical patterns are detected [2] [1]. The continuous updating of analytical methods based on newly identified analogues is essential for maintaining effective adulteration testing protocols.

Frequently Asked Questions (FAQs)

Q1: How can we distinguish genuine sildenafil from counterfeit products in complex matrices?

A: The integration of X-ray powder diffraction (XRPD) with thermal analysis provides a powerful orthogonal approach for distinguishing genuine sildenafil from counterfeit products. XRPD analysis confirms the correct crystalline form of sildenafil by comparing diffraction patterns with reference standards (difference in 2θ angles should be <0.2°), while differential scanning calorimetry (DSC) verifies the melting point and thermal behavior [8]. This combination can identify irregularities including incorrect polymorphs, absence of active ingredient, or inaccurate excipient composition that might interfere with chromatographic analysis.

Q2: What is the most effective strategy when we suspect multiple PDE-5 inhibitor analogues are present?

A: Implement a comprehensive LC-MS/MS screening method targeting multiple PDE-5 inhibitors simultaneously. Begin with a library of known analogues (sildenafil, tadalafil, vardenafil, and their 11 common unapproved designer analogs) using specific MRM transitions [2] [1]. For unknown analogues, high-resolution mass spectrometry is essential for structural elucidation. The use of relative retention times combined with UV spectral matching can provide preliminary identification when reference standards are unavailable [2].

Q3: How can we reduce costs while maintaining detection reliability for routine screening?

A: A validated HPLC-UV method using sildenafil as a sole reference standard provides a cost-effective solution for routine screening [2]. This approach utilizes relative retention times and response factors calibrated against sildenafil to identify and quantify analogues without requiring expensive reference standards for each compound. For confirmation of suspect samples, supplement with a subset of analyses using LC-MS/MS or send to a reference laboratory for verification.

Q4: What quick checks should we perform when encountering unexpected interference?

A: Implement this systematic troubleshooting protocol:

  • Verify mobile phase pH (±0.1 units) and composition [3]
  • Check column performance with sildenafil reference standard
  • Assess sample preparation recovery using internal standards [4]
  • Examine UV spectra for peak purity assessment
  • Confirm detector wavelength calibration (should be 293 nm for sildenafil) [3]
  • Evaluate potential matrix effects through standard addition experiments

Conclusion

References

sample preparation techniques for complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation Technique Overview

The table below summarizes common techniques for handling complex matrices, highlighting their applications and mechanisms.

Technique Primary Mechanism Best For Complex Matrices Containing... Key Consideration
Solid-Phase Extraction (SPE) [1] Selective adsorption/desorption onto a solid sorbent Interfering compounds, low-concentration analytes Sorbent choice is critical; prone to low recovery if not optimized [2].
Liquid-Liquid Extraction (LLE) [1] Partitioning between two immiscible solvents Broad range of organic contaminants Can be cumbersome; uses large solvent volumes [2].
QuEChERS [1] Salting-out extraction and dispersive SPE cleanup Pesticides in food, soil; versatile for various matrices Designed to be Quick, Easy, Cheap, Effective, Rugged, and Safe.
Protein Precipitation [1] Protein denaturation using organic solvent Biological fluids (blood, plasma) with proteins Fast but may not remove all interference types [2].
Filtration [1] Physical separation by particle size Particulates that can clog columns Essential for protecting LC/UHPLC systems and columns.
Derivatization [2] [1] Chemical modification of analytes Non-volatile (for GC) or undetectable compounds Can be time-consuming; may require optimization.
Enzymatic Digestion [1] Cleavage of large biomolecules (e.g., proteins) Proteins, tissues, biological samples Highly specific; useful for mapping protein structures.
Solid-Phase Microextraction (SPME) [2] Absorption onto a coated fiber, then thermal desorption Volatiles and semi-volatiles from liquid or gas Minimal solvent use; ideal for on-site sampling.

Troubleshooting Solid-Phase Extraction (SPE)

Low analyte recovery is a frequent issue in SPE. The following table outlines common causes and evidence-based solutions [3].

Symptom & Cause Evidence-Based Solutions & Optimizations

| Symptom: Analyte present in the "flow-through" | 1. Conditioning: Wet sorbent with >2 column volumes of methanol/IPA, then equilibrate with a weak solvent. Do not let the bed run dry [3]. 2. Sample Solvent: Dilute sample in a "weaker" solvent (e.g., more aqueous for RP). Load less sample or add <2% organic modifier to prevent alkyl chain collapse [3]. | | Problem: Analyte binding is not quantitative during load. [3] | 3. Sorbent Strength: Switch to a "stronger" sorbent (e.g., different chemistry, higher ligand density) [3]. 4. Flow Rate: Decrease flow rate during sample loading to enhance analyte-sorbent contact time [3]. | | Symptom: Low recovery across the board. | 1. Sorbent Mass/Type: Increase sorbent mass, use a sorbent with higher surface area, or a "stronger" sorbent chemistry [3]. 2. Elution Solvent: Use a stronger, more compatible elution solvent. Ensure it is strong enough to displace the analyte from the sorbent [3]. | | Problem: Column mass overload or weak elution. [3] | 3. Ion Exchange: For ion-exchange, ensure sample pH forces analyte to be charged. Add salt or ion-pair reagent for reversed-phase retention of charged analytes [3]. |

Chemical Digestion Protocol for Organic-Rich Matrices

Chemical digestion is critical for analyzing microplastics or other targets in organic-rich environmental matrices (OEMs) like animal tissues, plants, sludge, and soil [4]. Different matrices require specific protocols to balance organic matter removal with target integrity [4].

  • Animal Tissues: The most effective protocol uses 10% KOH digestion [4].

    • Weigh 0.1 g of wet tissue sample [4].
    • Add 10 mL of 10% KOH solution [4].
    • Digest at 40°C for 48 hours with occasional shaking [4].
    • After digestion, add 10 mL of saturated EDTA solution to chelate residual ions and improve subsequent density separation [4].
  • Plant Tissues: A Fenton's reagent approach is required to break down resilient cellulose and lignin [4].

    • Weigh 0.1 g of dry plant sample [4].
    • Add 10 mL of a Fenton's reagent solution (a mixture of 0.1 M Fe(II) and 30% H₂O₂) [4].
    • Digest at room temperature for 6 hours [4].
  • Sewage Sludge and Soils: A sequential H₂O₂ + KOH method is effective [4].

    • Weigh 0.1 g of dry sample [4].
    • First, add 5 mL of 30% H₂O₂ and incubate at 70°C for 2 hours [4].
    • Then, add 5 mL of 10% KOH and incubate at 40°C for another 2 hours [4].

Frequently Asked Questions

What is the simplest way to correct for matrix effects in LC-MS/MS?

The most effective approach is using stable isotopically labeled internal standards (SIL-IS). Because the SIL-IS is nearly identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate correction of the analyte response [2]. While deuterated standards are common, 13C or 15N labeled standards are often preferred as they avoid slight chromatographic retention shifts (deuterium isotope effects) that can occur with deuterium [2].

How do I choose between GC and LC for my complex sample?
  • Choose Gas Chromatography (GC) if your analytes are volatile and thermally stable. Techniques like headspace sampling can drastically reduce or even eliminate sample clean-up for suitable matrices (e.g., measuring ethanol in blood) [2]. Derivatization can make some non-volatile compounds amenable to GC [2].
  • Choose Liquid Chromatography (LC) for non-volatile, thermally labile, or high molecular weight analytes (e.g., peptides, proteins) [2]. With LC, special attention must be paid to sample cleanup to prevent column contamination and system downtime [2].
My sample contains reactive analytes. How can I improve precision?

For reactive analytes like formaldehyde, precision can be hurt by competing reactions in the matrix. A recommended strategy is automated derivatization in a sealed system.

  • Technique: Use headspace-GC-MS (HS-GC-MS) combined with derivatization.
  • Procedure: Perform the derivatization reaction in a sealed headspace vial to "trap" the volatile analyte and prevent its loss.
  • Benefit: This method has demonstrated better precision compared to traditional LC approaches for reactive species, as the sealed environment minimizes analyte loss and variability [2].

Workflow Visualization

This diagram illustrates the decision pathway for selecting and troubleshooting a sample preparation method.

Start Start: Complex Sample Q1 Analyte Volatile/Thermally Stable? Start->Q1 Q4 Recovery Low in SPE? Start->Q4 Q2 Sample Rich in Proteins/Fats? Q1->Q2 No A1 Consider GC with Headspace Q1->A1 Yes Q3 Analyte Concentration High? Q2->Q3 No A2 Use LC with Protein Precipitation or KOH Digestion Q2->A2 Yes A3 Dilution or Smaller Sample Load Q3->A3 Yes End Proceed to Analysis Q3->End No A4 Check Conditioning, Sample Solvent, Sorbent Q4->A4 Yes Q4->End No P1 Protocol: Derivatization may be required A1->P1 P2 Protocol: 10% KOH at 40°C for 48h (Animal Tissue) A2->P2 A3->End A4->End P1->End P2->End

This troubleshooting guide for sample preparation techniques in complex matrices should serve as a solid foundation for your technical support center. The key to success lies in systematically evaluating the sample matrix and potential interferences before selecting and optimizing a method [2].

References

comparison Sildenafil metabolites deuterated vs non-deuterated

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological and Metabolic Profile Comparison

The table below summarizes the key comparative data between non-deuterated Sildenafil and a specific deuterated derivative, BDD-10406.

Feature Non-Deuterated Sildenafil Deuterated Sildenafil (BDD-10406)
PDE5 Inhibitory Potency (IC₅₀) 9 nmol/L [1] 6 nmol/L [1]
Selectivity (PDE5 vs. PDE6) Baseline (1x) [1] 2-fold higher [1]
In Vitro Efficacy (ED₅₀ in rabbit corpus cavernosum) 245 nmol/L [1] 85 nmol/L [1]
Key Metabolic Pathway N-demethylation (piperazine ring) to form N-desmethyl sildenafil [2] [3] [4] Designed to slow N-demethylation via Deuterium Isotope Effect (DIE) [5] [1]
Primary Metabolite N-desmethyl sildenafil (UK-103,320); ~50% potency of parent drug [2] [3] Not fully characterized in available literature; expected to have reduced formation of N-desmethyl metabolite [1]
Major Metabolizing Enzymes CYP3A4 (major), CYP2C9 (minor) [2] [3] Expected to be the same (CYP3A4, CYP2C9), but with altered reaction rates for deuterated positions [5]

Detailed Experimental Data and Methodologies

The quantitative data in the table above is derived from specific experimental protocols.

Experimental Protocol for Metabolic Identification

The comprehensive metabolic profile of non-deuterated Sildenafil was elucidated using the following methodology [6]:

  • Incubation System: Human liver microsomes (HLMs) were used as the metabolic enzyme source.
  • Reaction: Sildenafil was incubated with HLMs and an NADPH-regenerating system (to provide energy for cytochrome P450 enzymes) at 37°C.
  • Analysis: A non-targeted metabolomics approach was employed using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR-MS).
  • Metabolite Identification: Metabolites were identified by detecting mass shifts from the parent drug and interpreting their MS2 fragmentation patterns. This study identified 12 phase I metabolites, with the N-desmethylation pathway being a major route [6].
Experimental Protocol for PDE5 Potency and Selectivity

The enhanced potency and selectivity of deuterated Sildenafil (BDD-10406) were demonstrated through these in vitro assays [1]:

  • Enzyme Inhibition Assay: Sildenafil and its deuterated analogs were tested for their ability to inhibit purified phosphodiesterase enzymes (PDE1-PDE6).
  • Measurement: The IC₅₀ value (half-maximal inhibitory concentration) for each PDE was determined. A lower IC₅₀ indicates higher potency. The ratio of IC₅₀ for PDE6 to IC₅₀ for PDE5 was used to calculate selectivity.
  • Tissue-Based Efficacy Assay:
    • Tissue Preparation: Strips of rabbit corpus cavernosum tissue were mounted in organ baths.
    • Contraction and Relaxation: Tissues were pre-contracted with a contracting agent. Cumulative concentrations of Sildenafil or deuterated analogs were added.
    • Measurement: The ED₅₀ value (dose causing 50% relaxation of the pre-contracted tissue) was calculated, demonstrating functional efficacy in a physiologically relevant model [1].

Underlying Principle: The Deuterium Isotope Effect (DIE)

The rationale for deuteration lies in the Deuterium Isotope Effect. Replacing hydrogen (H) with deuterium (D) in a molecule strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond because deuterium is heavier [5]. This stronger bond requires more energy to break during a metabolic reaction, such as the N-demethylation of Sildenafil's piperazine ring. Consequently, if the cleavage of this C-H bond is the rate-limiting step in a metabolic pathway, deuteration at that specific site can slow down the formation of the metabolite, a phenomenon known as metabolic switching [5].

G Sildenafil Sildenafil Deuteration Selective Deuteration (C-D bond stronger than C-H) Sildenafil->Deuteration Metabolism Hepatic Metabolism (primarily CYP3A4) Deuteration->Metabolism Metabolite N-desmethyl Sildenafil (~50% activity of parent) Metabolism->Metabolite N-demethylation (Non-deuterated) SlowedFormation Slowed Formation of Metabolite Metabolism->SlowedFormation N-demethylation (Deuterated) AlteredProfile Altered Pharmacological Profile SlowedFormation->AlteredProfile

Knowledge Gaps and Future Research

While existing data is promising, a full comparative guide requires more information. Key unanswered questions include:

  • Complete Metabolite Profile: A side-by-side identification and quantification of all metabolites (both known and novel) formed from deuterated Sildenafil versus the non-deuterated form is needed [6].
  • In Vivo Pharmacokinetics: Data on how deuteration affects key human pharmacokinetic parameters, such as AUC (Area Under the Curve), half-life, and Cmax (maximum concentration), is not publicly available.
  • Clinical Outcomes: Ultimately, the impact of these molecular-level changes on clinical efficacy and side effect profiles in patients remains to be conclusively established.

References

Sildenafil impurity profiling with deuterated standards

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Sildenafil and Impurities

Method Key Features / Application Use of Deuterated Standards Reference
LC-MS/MS (Plasma) Quantification of sildenafil and active metabolites (N-desmethylsildenafil) in biological matrices. Yes, sildenafil-d8 is used as an Internal Standard for high accuracy. [1]
UPLC-MS/MS (Neonatal Plasma) High-sensitivity assay for sildenafil and desmethylsildenafil in small sample volumes (50 µL). Yes, deuterated sildenafil is used as an Internal Standard. [2]
HPLC-MS (Biological Fluids) Determination of sildenafil in plasma and saliva; uses buprenorphine-d4 as Internal Standard. Uses a deuterated standard for a different compound, demonstrating the common practice. [3]
HPLC-UV/Supportive Studies Purity and impurity profiling of sildenafil tartrate (API); characterizes five specific impurities. Not mentioned; relies on MS, NMR, and XRD for structural confirmation without deuterated standards. [4]
GC-MS (Whole Blood) Determination of sildenafil and desmethyl-sildenafil after derivatization. No; uses protriptyline as a non-deuterated Internal Standard. [5]
TLC/HPTLC Limit test for imidazole impurity in sildenafil citrate, as per USP monographs. Not applicable to this simpler technique. [6]

Detailed Experimental Protocols

For researchers looking to implement these methods, here are more detailed protocols from the literature.

LC-MS/MS for Sildenafil and Metabolites in Human Plasma

This method is designed for bioequivalence studies and simultaneously quantifies sildenafil and its two active metabolites.

  • Sample Preparation: The method uses a straightforward one-step protein precipitation. A 100 µL plasma sample is mixed with 300 µL of an acetonitrile precipitant that contains the internal standard, sildenafil-d8. After vortex mixing and centrifugation, the supernatant is injected into the LC-MS/MS system [1].
  • Chromatographic Conditions:
    • Column: Waters ACQUITY UPLC BEH C18.
    • Mobile Phase: A mixture of 10 mM ammonium formate in water (pH 3.5) and acetonitrile is used in a gradient elution mode [1].
  • Mass Spectrometric Detection:
    • Ion Source: Electrospray Ionization (ESI), operated in positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Specific transitions are monitored for sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafil, and the internal standard [1].
  • Method Performance:
    • Linear Range: The method is validated to be linear from 1 to 500 ng/mL for all analytes.
    • Lower Limit of Quantification (LLOQ): 1 ng/mL.
    • Precision and Accuracy: Both within-run and between-run precision (RSD) were <15%, with accuracy ranging from 94.5% to 110.5% [1].
HPLC with UV Detection for Sildenafil Tartrate Impurity Profiling

This method focuses on determining the purity of the drug substance and identifying synthesis-related impurities.

  • Sample Preparation: 5.0 mg of sildenafil tartrate is dissolved in the mobile phase [4].
  • Chromatographic Conditions:
    • Column: C18 column (100 mm x 4.6 mm, 5.0 µm).
    • Mobile Phase: 0.1% formic acid and methanol in a 30:70 ratio.
    • Flow Rate: 0.5 mL/min.
    • Detection Wavelength: 290 nm [4].
  • Supportive Techniques for Impurity Identification:
    • Mass Spectrometry: Used to characterize the exact mass and structure of five impurities, which were identified as Amine, Nitro, Condensed, CSA, and Cyclised impurities [4].
    • NMR Spectroscopy: Confirmed the protonation site and significant structural differences between the sildenafil base and its tartrate salt [4].
    • X-ray Diffraction (XRD): Revealed that the polymorphic form of sildenafil tartrate is the same as that of the citrate salt, suggesting its potential as an alternative form [4].

Workflow for Impurity Profiling and Quantification

The following diagram illustrates the general decision-making workflow and methodological relationships for sildenafil analysis described in the research:

Start Sildenafil Analysis Goal Analysis Goal? Start->Goal API Drug Substance (API) Purity & Impurity Profiling Goal->API Bio Biological Matrix Quantification of Drug & Metabolites Goal->Bio Method1 Primary Technique: HPLC-UV/PDAMethod for separation and relative quantification of impurities. API->Method1 Method2 Primary Technique: LC-MS/MS High sensitivity and specificity for low concentrations in plasma. Bio->Method2 SupportTech Supportive Techniques for Structural Identification Method1->SupportTech MS Mass Spectrometry (MS) Identifies impurity mass SupportTech->MS NMR NMR Spectroscopy Confirms molecular structure SupportTech->NMR XRD X-ray Diffraction (XRD) Analyzes crystalline form SupportTech->XRD DeutStd Use of Deuterated Internal Standard (e.g., Sildenafil-d8) Corrects for losses and matrix effects. Method2->DeutStd

Key Research Insights

  • Deuterated standards are crucial for bioanalysis but are not typically the primary tool for impurity profiling of the active pharmaceutical ingredient (API). Their main role is to correct for analyte loss during sample preparation and compensate for ion suppression in the mass spectrometer when dealing with complex matrices like plasma [2] [1].
  • For impurity profiling, a combination of techniques is used. While HPLC-UV/PDA is the workhorse for separation and relative quantification, definitive identification and structural elucidation of unknown impurities rely heavily on orthogonal techniques like mass spectrometry and NMR spectroscopy [4].

References

Method Comparison: HPLC-UV vs. LC-MS/MS for Sildenafil Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Feature HPLC-UV LC-MS/MS
Analytes Sildenafil (SIL), Tramadol (TMD) [1]; Glimepiride (GLIM), SIL [2] Sildenafil (SIL), N-desmethylsildenafil (DMS) [3] [4]
Detection Principle Ultraviolet (UV) absorption [1] [2] Mass-to-charge ratio (m/z) of ionized fragments [3] [4]
Detection Wavelength/Mass Transitions 220 nm [1]; 230 nm [2] SIL: m/z 475.4 → 283.3 [4]; DMS: m/z 461.4 → 283.2 [4]
Linearity Range 0.05-10 μg/mL for SIL [1] (100-12,000 ng/mL for SIL with GLIM) [2] 2.00-1,000 ng/mL [4] (2-800 ng/mL for SIL in post-mortem blood) [5]
Reported LOD 0.02 μg/mL for SIL [1] 1 ng/mL for both SIL and its metabolite [5]
Sample Pretreatment Liquid-liquid extraction [2] Protein precipitation [4]; Solid-phase extraction [5]
Key Advantages Lower instrumentation cost, simpler operation, sufficient for higher concentrations and less complex matrices [1] [2]. Superior sensitivity and specificity, capable of quantifying the active metabolite (DMS), robust performance in complex matrices like whole blood [3] [4] [6].
Key Limitations Higher limit of detection, less specific (potential for interference), cannot easily distinguish metabolites [6]. Higher instrument cost, requires more specialized operational expertise [3].

Detailed Experimental Protocols

HPLC-UV Protocol for Sildenafil and Tramadol in Rabbit Plasma [1]

This protocol is designed for a drug-drug interaction study.

  • Chromatography:
    • Column: C18 column.
    • Mobile Phase: 10 mM Na₂HPO₄ solution (pH 7.5) and Acetonitrile in a 45:55 (v/v) ratio.
    • Flow Rate: 0.8 mL/min.
    • Detection: UV detector set at 220 nm.
    • Internal Standard: Caffeine.
    • Run Time: 6 minutes.
  • Sample Preparation: Drug samples were extracted from rabbit plasma using a liquid-liquid extraction technique.
  • Method Validation: The method was validated for accuracy, precision, LOD, LOQ, recovery, and stability per US FDA bioanalytical guidelines.
LC-MS/MS Protocol for Sildenafil and N-Desmethylsildenafil in Human Plasma [4]

This protocol was applied in a pharmacokinetic study in healthy Chinese volunteers.

  • Chromatography:
    • Column: C18 column.
    • Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.
    • Internal Standard: Sildenafil-d8.
  • Mass Spectrometry:
    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Transitions: m/z 475.4 → 283.3 (Sildenafil), m/z 461.4 → 283.2 (N-desmethylsildenafil), m/z 483.3 → 108.1 (Internal Standard).
  • Sample Preparation: Analytes were extracted from human plasma using a protein precipitation technique.
  • Method Validation: The method demonstrated a correlation coefficient >0.99, with intra-day and inter-day relative standard deviations <6.5%.

Decision Workflow for Method Selection

The following diagram outlines the decision-making process for selecting the appropriate analytical method.

Start Start: Method Selection Q1 Is target concentration below 50 ng/mL? Start->Q1 Q2 Is specific quantification of the N-desmethyl metabolite required? Q1->Q2 No A1 Select LC-MS/MS Q1->A1 Yes Q3 Is the sample matrix complex (e.g., whole blood)? Q2->Q3 No Q2->A1 Yes Q4 Are there budget constraints or is MS expertise unavailable? Q3->Q4 No Q3->A1 Yes Q4->A1 No A2 Select HPLC-UV Q4->A2 Yes

References

Pyrazole N-Demethyl Sildenafil-d3: Overview and Key Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and primary use cases for Pyrazole N-Demethyl Sildenafil-d3 [1] [2].

Feature Description
CAS Number 1185044-03-4 [1] [2]
Chemical Formula C21H25D3N6O4S [2]
Molecular Weight 463.57 g/mol [1] [2]
IUPAC Name 5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one [1]
Synonyms Desmethylsildenafil-d3 [2]
Primary Role Internal Standard for LC-MS/MS [1]
Key Application Pharmacokinetic & metabolic studies, bioequivalence research, regulatory compliance testing [1]

Analytical Characterization and Experimental Protocols

The accurate detection and quantification of sildenafil and its analogs, including potential impurities, rely on advanced analytical techniques. The following workflow visualizes the standard process for characterizing these compounds using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, based on methodologies established for sildenafil analogs [3] [4].

G Figure: Analytical Workflow for Sildenafil Analog Characterization Sample Preparation\n(Extraction with methanol) Sample Preparation (Extraction with methanol) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Extraction with methanol)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis High-Resolution MS High-Resolution MS Data Analysis->High-Resolution MS Fragmentation Pattern (MS/MS) Fragmentation Pattern (MS/MS) Data Analysis->Fragmentation Pattern (MS/MS) Molecular Formula Confirmation Molecular Formula Confirmation High-Resolution MS->Molecular Formula Confirmation Structural Insights Structural Insights Fragmentation Pattern (MS/MS)->Structural Insights Proposed Structure Proposed Structure Molecular Formula Confirmation->Proposed Structure Structural Insights->Proposed Structure Isolation of Compound Isolation of Compound NMR Spectroscopy\n(1H, 13C, 2D experiments) NMR Spectroscopy (1H, 13C, 2D experiments) Isolation of Compound->NMR Spectroscopy\n(1H, 13C, 2D experiments) Final Structure Elucidation\n(via NMR) Final Structure Elucidation (via NMR) Proposed Structure->Final Structure Elucidation\n(via NMR)

Key Experimental Details:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique separates compounds (LC) and then identifies them based on their mass and characteristic fragmentation patterns (MS/MS). For this compound, its use as an internal standard hinges on its co-elution with the target analyte and a distinct, predictable mass shift due to the deuterium atoms [1]. Key parameters include [5] [3]:

    • Chromatography: A C18 column with a mobile phase of acetonitrile and ammonium acetate buffer is commonly used.
    • Mass Detection: Electrospray Ionization (ESI) in positive mode is typical. The deuterated standard provides a 3 Da mass shift, which is easily distinguishable by high-resolution mass spectrometers.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for definitive structure elucidation. It provides information about the carbon and hydrogen atoms in a molecule. As referenced in the search results, a full suite of one-dimensional and two-dimensional NMR experiments (such as NOESY, TOCSY, HSQC, and HMBC) is often necessary to fully characterize a new or unknown sildenafil analog and distinguish it from its non-deuterated counterparts or isomers [3] [4].

Comparison of Key Compounds in Sildenafil Analysis

The table below positions this compound among other related substances mentioned in the literature to clarify its specific role.

Compound Primary Role & Characteristics Key Applications / Context
This compound Deuterated internal standard; metabolic stability probe [1]. Quantitative LC-MS/MS for pharmacokinetics [1].
Sildenafil Impurity M (Referenced as Metabolite) Likely the non-deuterated form (N-Desmethyl Sildenafil), a primary metabolite [1]. Target analyte in metabolic and impurity profiling studies.
Imidazole (Impurity E) Synthesis starting material or degradant; small, polar molecule [6]. Quality control (pharmacopoeia requirement); analyzed by HILIC [6].
Novel Sildenafil Analogs Structurally similar, unapproved compounds (e.g., Thio- or Acetildenafil) [3] [4]. Adulteration detection in dietary supplements; health hazard [3] [4].

Key Insights for Researchers

  • This compound is a Critical Tool for Accurate Bioanalysis: Its value lies not in being a simple impurity, but in its role as a deuterated internal standard. It corrects for variability in sample preparation and instrument analysis, ensuring precise and reliable quantification of sildenafil and its metabolites (like Impurity M) in complex biological matrices [1].
  • Impurity Profiling Extends Beyond Metabolites: Quality control of sildenafil involves monitoring various impurities, such as the polar Imidazole (Impurity E), which requires specialized HILIC methods for analysis, distinct from the reversed-phase LC-MS used for the drug itself and its major metabolites [6].
  • The Landscape of Analogs is Complex: Researchers must be aware of numerous unapproved sildenafil analogs that are fraudulently added to "herbal" products. Identifying these requires sophisticated structural elucidation techniques, as detailed in the provided research [3] [4].

References

accuracy precision data Pyrazole N-Demethyl Sildenafil-d3 analysis

Author: Smolecule Technical Support Team. Date: February 2026

Product Profile: Pyrazole N-Demethyl Sildenafil-d3

The table below summarizes the key identification and physical characteristics of this compound found in the search results.

Property Description
CAS Number 1185044-03-4 [1] [2] [3]
Molecular Formula C₂₁H₂₅D₃N₆O₄S [1] [2] [3]
Molecular Weight 463.57 g/mol [2] [3] (also reported as 327.23 [1])
Synonyms Desmethylsildenafil-d3 [1] [4] [3]
Chemical Name 1-[[3-(4,7-Dihydroxy-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine [1] [3]
Appearance Solid; White to Off-White [4]
Melting Point 233-235°C [4]
Purity >98% [1]
Primary Application Deuterium-labeled internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [2]

Analytical Applications and Workflow

This compound is a deuterium-labeled version of a sildenafil metabolite. Its primary use in research is as a stable isotope-labeled internal standard [2].

In analytical techniques like LC-MS or GC-MS, this compound is added in a known quantity to biological samples (e.g., plasma or serum) before processing. Its key advantage is that it behaves almost identically to the natural analyte (Pyrazole N-Demethyl Sildenafil) during sample preparation and analysis, but can be distinguished by the mass spectrometer due to its higher molecular weight. This allows scientists to accurately correct for losses during sample preparation and variations in instrument response, significantly improving the precision and accuracy of quantitative measurements [2]. The following diagram illustrates a typical analytical workflow using such an internal standard.

Start Spike Sample with Known Amount of Deuterated Standard A Sample Preparation (Protein Precipitation, Extraction) Start->A B Chromatographic Separation (LC) A->B C Mass Spectrometric Detection (MS) B->C D Data Analysis: Ratio of Analyte to Standard Peak Areas C->D E Calculate Concentration with Calibration Curve D->E

References

Sildenafil metabolite quantification across multiple platforms

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Platform Comparison

The table below summarizes the key performance characteristics of different analytical platforms for quantifying sildenafil and its metabolites as reported in the literature.

Platform Analytes Sample Type Sample Preparation Key Performance Data Research Context

| GC-MS [1] | Sildenafil, Desmethyl-sildenafil | Whole Blood | Solid-Phase Extraction (SPE), Derivatization | • LOD: 1.5 ng/mL (S), 5.0 ng/mL (D) • LOQ: 5.0 ng/mL (S), 15.0 ng/mL (D) • Linear Range: Up to 500 ng/mL • Recovery: 83.1-93.2% • Precision (RSD%): <10.8% | Therapeutic Drug Monitoring (TDM), Forensic Cases [1] | | HPLC-UV & LC-MS [2] | Sildenafil, N-desmethylsildenafil | Post-mortem Human Blood | Liquid-Liquid Extraction | • Retention Time: ~7.5 min (S), ~5.5 min (D) • LOQ: 10 ng/mL (for both) • Specificity: No interference from 35 common drugs | Forensic Toxicology (Post-mortem) [2] | | UPLC-MS/MS [3] | Sildenafil, N-desmethyl sildenafil | Human Plasma | Protein Precipitation | • LLOQ: 3.9 ng/mL • LLOD: 1.95 ng/mL • Linear Range: 3.9 - 1000 ng/mL • Recovery: ~83-85% • Matrix Effect: 2.6-5.8% • Precision (RSD%): <15% | Clinical Pharmacokinetic Study [3] | | LC-MS/MS [4] | Sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafil | Human Plasma | Protein Precipitation | • LLOQ: Not specified (20 ng/mL working soln used) • Specificity: No interference • Advantage: Simultaneous quantification of three analytes | Bioequivalence Study [4] |

Detailed Experimental Protocols

Here is a deeper dive into the experimental methodologies used in the studies.

  • GC-MS Protocol [1]: This method requires extensive sample preparation to overcome the inherent challenges of analyzing sildenafil and its metabolite by GC-MS. The protocol involves a solid-phase extraction (SPE) of the blood sample, followed by a derivatization step using BSTFA with 1% TMCS in acetonitrile. This step is critical for improving the volatility and thermal stability of the analytes, thereby enhancing the method's sensitivity and reducing matrix effects. Protriptyline is used as an internal standard. The GC-MS system then separates and detects the derivatized compounds [1].

  • UPLC-MS/MS Protocol [3]: This method is designed for high throughput and sensitivity in a clinical setting. Sample preparation is simplified to a single-step protein precipitation with acetonitrile. The extracted samples are then injected into an Ultra Performance Liquid Chromatography (UPLC) system, which provides superior chromatographic resolution and faster run times compared to conventional HPLC. Detection is performed using a tandem mass spectrometer (MS/MS), which offers high specificity by monitoring specific precursor-to-product ion transitions for sildenafil and its metabolite. This method was fully validated according to regulatory (FDA) guidelines [3].

  • LC-MS/MS Protocol for Multiple Metabolites [4]: This protocol highlights the ability of modern LC-MS/MS to handle complex analyses. It also uses a straightforward protein precipitation with acetonitrile for sample cleanup. The key feature is its application in simultaneously quantifying not just sildenafil and its primary active metabolite, N-desmethylsildenafil, but also a second active metabolite, N1,N4-desmethylsildenafil, which is rarely reported in other methods. This comprehensive approach is valuable for detailed pharmacokinetic and bioequivalence studies [4].

Workflow Visualization

To help visualize the core experimental process, particularly for the highly sensitive LC-MS/MS methods, the following diagram outlines the general workflow.

SamplePrep Sample Preparation (Protein Precipitation) LC_Separation Chromatographic Separation (UPLC/Column) SamplePrep->LC_Separation MS1 Ionization & MS1 Filter (Precursor Ion Selection) LC_Separation->MS1 Fragmentation Fragmentation Chamber (Collision-Induced Dissociation) MS1->Fragmentation MS2 MS2 Filter (Product Ion Selection) Fragmentation->MS2 Detection Detection & Quantification MS2->Detection End Quantitative Result Detection->End Start Plasma Sample Start->SamplePrep

Key Insights for Platform Selection

Based on the comparative data, here are some strategic considerations for selecting an analytical platform:

  • Choose GC-MS for Specific Scenarios: While GC-MS can be successfully applied [1], it is generally considered problematic for sildenafil and its metabolite due to challenges in derivatization and potential sensitivity issues [2]. Its use might be best suited for labs where GC-MS is the primary available instrumentation.

  • Prioritize LC-MS/MS for Sensitivity and Throughput: For most modern applications, especially clinical studies requiring high sensitivity, speed, and robustness, UPLC-MS/MS is the leading platform [3]. Its simple sample preparation, wide linear range, and low LOQ make it ideal for pharmacokinetic studies.

  • Leverage LC-MS/MS Power for Complex Metabolism Studies: If your research requires the simultaneous quantification of multiple active metabolites, the LC-MS/MS method that includes N1,N4-desmethylsildenafil demonstrates the platform's superior capability for comprehensive metabolic profiling [4].

  • Consider an Electrochemical Oxidation System for Metabolism Simulation: An alternative, innovative approach uses an electrochemical (EC) oxidation system to simulate the phase I metabolism of sildenafil. This system can mimic CYP450-catalyzed reactions like N-demethylation and hydroxylation, generating metabolite profiles that show high similarity to those from human liver microsomes. This provides a valuable, enzyme-free tool for preliminary metabolism studies [5].

References

interlaboratory study Sildenafil metabolite detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Sildenafil Metabolism and Detection Overview

Sildenafil is primarily metabolized in the liver, mainly by the cytochrome P450 enzymes CYP3A4, with a minor contribution from CYP2C9 [1] [2] [3]. Its main active metabolite is N-desmethyl sildenafil (DMS), which has about 40-50% of the parent drug's potency [4] [5]. Another metabolite, N1,N4-desmethyl sildenafil, has also been identified, though it is less frequently studied [1].

The diagram below illustrates the core metabolic and detection pathway.

sildenafil_metabolism Sildenafil Sildenafil Metabolism Metabolism Sildenafil->Metabolism CYP3A4/CYP2C9 DMS DMS Metabolism->DMS N-demethylation SamplePrep Sample Preparation (Protein Precipitation) DMS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Detection Quantification LCMS->Detection

Comparison of Analytical Methods & Performance

Different studies have developed and validated LC-MS/MS methods for quantifying sildenafil and its metabolites in various biological matrices. The following table summarizes the key parameters from two such studies.

Parameter Method by Xu et al. (Human Plasma) [1] Method from Covance Lab (Human Plasma) [4]
Analytical Technique LC-MS/MS LC-MS/MS
Sample Preparation One-step protein precipitation with acetonitrile Information missing
Analyte Specificity Successfully distinguishes Sildenafil, N-desmethylsildenafil, and N1,N4-desmethylsildenafil Distinguishes Sildenafil and N-desmethyl sildenafil (DMS)
LLOQ 2 ng/mL (for all analytes) 1 ng/mL (for both Sildenafil and DMS)
Linear Range 2–1000 ng/mL 1–500 ng/mL
Accuracy 90.7%–107.3% 96.1%–110%
Precision (CV) ≤9.81% ≤7.95%

A population pharmacokinetic study further highlights the practical impact of analytical variability. The table below shows how key pharmacokinetic parameters can be influenced by the bioanalysis laboratory.

Pharmacokinetic Parameter Impact of Inter-laboratory Difference [6]
Absorption Model Best described by a complex model with three transit compartments for fast absorption and one for slow absorption.
Metabolite/Parent Ratio The laboratory where the bioanalysis was performed was identified as a significant covariate affecting the measured levels of N-desmethyl sildenafil (NDS).
Key Finding The "laboratory effect" must be evaluated when building datasets from multiple sources, as it can introduce variability.

Insights from Clinical and Preclinical Studies

Data from real-world application and cross-species studies provide additional context for researchers.

  • Clinical Observation in Infants: An opportunistic study in infants receiving sildenafil for pulmonary hypertension observed a significantly higher median metabolite-to-parent ratio (5.2 vs. 0.7) in those receiving co-medications that induce cytochrome P450 enzymes (e.g., dexamethasone, phenobarbital) [4]. This underscores the importance of considering drug-drug interactions.
  • Cross-Species Metabolic Similarity: A comparative metabolism study using liver microsomes from five species and multivariate analysis found that mice showed the most similar metabolic pattern to humans regarding sildenafil metabolism [7]. This information is valuable for selecting appropriate animal models in preclinical drug development.

Conclusion and Research Considerations

  • Method Choice: Protein precipitation offers a rapid, cost-effective sample preparation suitable for high-throughput analyses like bioequivalence studies [1], while solid-phase extraction might be chosen for more complex matrices despite higher cost and processing time.
  • Critical Consideration: Inter-laboratory differences in bioanalysis are a documented source of variability in pharmacokinetic parameters for sildenafil and its metabolites [6]. Harmonizing protocols or accounting for this "laboratory effect" is crucial in multi-center studies.
  • Contextual Factors: Metabolic profiles can be significantly influenced by subject-specific factors such as age, genetics, and concomitant use of other drugs that affect metabolic enzymes [4].

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

463.20810481 Da

Monoisotopic Mass

463.20810481 Da

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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